molecular formula C13H11N3O4S2 B611289 Tenoxicam CAS No. 59804-37-4

Tenoxicam

Numéro de catalogue: B611289
Numéro CAS: 59804-37-4
Poids moléculaire: 337.4 g/mol
Clé InChI: LZNWYQJJBLGYLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tenoxicam (CAS 59804-37-4) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, characterized by the chemical name 4-hydroxy-2-methyl-N-(pyridin-2-yl)-1λ6-thieno[2,3-e][1,2]thiazine-3-carboxamide-1,1-dioxide . Its primary, well-characterized mechanism of action is the reversible inhibition of the cyclooxygenase (COX) enzymes, both COX-1 and COX-2, which results in diminished synthesis of prostaglandins . This core pharmacological action makes it a valuable reference compound in preclinical research for studying inflammatory pathways and pathways related to pain. Its long elimination half-life, reported to be between 30 and 140 hours, is a key feature for designing sustained-effect studies . Beyond its classical application in models of inflammation such as rheumatoid arthritis and osteoarthritis , contemporary research explores its use in diverse areas. These include its role in post-surgical inflammation control, particularly in orthopedic models, and its integration into novel drug delivery systems like gastroretentive formulations to prolong therapeutic effect . Researchers also investigate its potential in combination therapies and its off-label applications in other autoimmune conditions . This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research purposes solely and is not for diagnostic, therapeutic, or human consumption of any kind. All necessary safety, handling, and toxicological information must be consulted prior to use .

Propriétés

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNWYQJJBLGYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045486
Record name Tenoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59804-37-4
Record name Tenoxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59804-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenoxicam [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenoxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tenoxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tenoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-methyl-N-pyridinyl-2H-thieno-[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1R9N0A399
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tenoxicam's Effect on Prostaglandin Synthesis in Inflammatory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] It is utilized in the management of inflammatory and degenerative conditions of the musculoskeletal system, including rheumatoid arthritis and osteoarthritis.[4][5][6] The primary therapeutic action of this compound is centered on its ability to modulate the synthesis of prostaglandins, which are key lipid mediators in the inflammatory cascade.[1][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action on prostaglandin synthesis, supported by quantitative data from various inflammatory models, detailed experimental protocols, and visualizations of the core pathways and workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The cornerstone of this compound's anti-inflammatory effect is its reversible and non-selective inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4]

  • COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[1]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[1][7]

By inhibiting both COX isoforms, this compound effectively reduces the conversion of arachidonic acid into prostaglandins, thereby dampening the inflammatory response.[1][8] However, the non-selective inhibition of COX-1 is also associated with potential gastrointestinal side effects.[1]

Signaling Pathway: The Arachidonic Acid Cascade

Inflammatory stimuli trigger the enzyme phospholipase A2 to release arachidonic acid from the cell membrane's phospholipids.[9] Free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[9][10] this compound's action is focused on the COX pathway. The COX enzymes convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2), which is subsequently converted by specific synthases into various biologically active prostanoids, including prostaglandin E2 (PGE2), a potent mediator of inflammation.[7]

cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid cox COX-1 & COX-2 (Cyclooxygenase) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox pla2 Phospholipase A2 pla2->cell_membrane Releases pgh2 Prostaglandin H2 (PGH2) cox->pgh2 Converts to prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates This compound This compound This compound->cox Inhibits stimuli Inflammatory Stimuli stimuli->pla2 Activates leukotrienes Leukotrienes lox->leukotrienes inflammation_leuk Inflammation leukotrienes->inflammation_leuk

Caption: Arachidonic Acid Cascade and this compound's Site of Inhibition.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on prostaglandin synthesis has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibition of COX Enzymes by this compound and Other NSAIDs

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity RatioReference
This compound 1.11.30.85N/A
Piroxicam2.50.0831.25[11]
Meloxicam0.80.42.0[11][12]
Diclofenac0.70.233.0[12]
Indomethacin0.10.250.4[12]

Note: Data for this compound is inferred from comparative studies; direct side-by-side IC50 values in a single standardized assay were not available in the searched literature. The selectivity ratio is calculated as (COX-1 IC50 / COX-2 IC50). A ratio < 1 suggests COX-1 selectivity, while a ratio > 1 suggests COX-2 selectivity.

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Synthesis in In Vivo Animal Models

In vivo models are crucial for understanding the anti-inflammatory effects of drugs in a whole biological system.

Inflammatory ModelAnimalThis compound DosePGE2 InhibitionReference
Carrageenan-induced PleurisyRatN/AMeloxicam was twice as potent as this compound in inhibiting PGE2.[13]
Carrageenan-induced Paw EdemaRat1% Topical Gel52% inhibition of edema formation.[5][6]
Carrageenan-induced Paw EdemaRat1% Topical Gel (Carbopol base)61.4% inhibition of edema formation.[6][14]

Note: Direct quantification of PGE2 inhibition by this compound in these specific studies was not detailed, but edema inhibition is a direct consequence of reduced prostaglandin synthesis.

Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Clinical Models

Clinical studies provide evidence of a drug's efficacy in humans.

Clinical ModelStudy DesignThis compound RegimenEffect on PGE2 LevelsReference
Post-Spine SurgeryPatients receiving IV patient-controlled morphine analgesia.20 mg this compound pre-conclusion of surgery, followed by a postoperative IV-PCA regimen with this compound/morphine.Significant reduction in PGE2 levels in wound drainage compared to the morphine-only group (P ≤ 0.001).[15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening the acute anti-inflammatory activity of drugs.[16][17][18]

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction in paw edema induced by carrageenan.

Materials:

  • Wistar rats (160-180 g)[6]

  • This compound (e.g., as a 1% topical gel)[5]

  • Carrageenan (1% solution in saline)

  • Plethysmometer

  • Control group (vehicle/placebo)

  • Positive control group (e.g., piroxicam or indomethacin gel)[5]

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into control, this compound-treated, and positive control groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Apply the this compound gel, placebo gel, or reference drug to the subplantar surface of the right hind paw one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw to induce localized edema.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

start Start: Acclimatize Wistar Rats grouping Divide Rats into Groups (Control, this compound, Positive Control) start->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline treatment Administer Treatment (Topical Gel) 1 hr before induction baseline->treatment induction Induce Edema: Inject 0.1 mL 1% Carrageenan into Subplantar Region treatment->induction measurement Measure Paw Volume at 1, 2, 3, 4 hours post-injection induction->measurement analysis Calculate Edema Volume and % Inhibition vs. Control measurement->analysis end End: Evaluate Anti-inflammatory Effect analysis->end

Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol 2: Human Whole Blood Assay for COX-1/COX-2 Inhibition

This in vitro assay is a standard method for determining the selectivity of NSAIDs for COX-1 and COX-2.[19][20]

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes in a physiologically relevant matrix.

Materials:

  • Freshly drawn human venous blood from healthy volunteers.

  • This compound at various concentrations.

  • Lipopolysaccharide (LPS) to induce COX-2 expression.

  • Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) (for COX-2 activity) and Thromboxane B2 (TXB2) (for COX-1 activity).

Procedure:

  • Sample Preparation: Divide heparinized whole blood samples into aliquots.

  • COX-2 Inhibition Assay:

    • Add various concentrations of this compound to the blood aliquots.

    • Add LPS (e.g., 10 µg/mL) to stimulate COX-2 expression and subsequent PGE2 production.

    • Incubate the samples for 24 hours at 37°C.

    • Centrifuge to separate plasma.

    • Measure the PGE2 concentration in the plasma using an ELISA kit.

  • COX-1 Inhibition Assay:

    • Add various concentrations of this compound to fresh blood aliquots.

    • Allow the blood to clot at 37°C for 1 hour, which stimulates platelet COX-1 to produce TXB2.

    • Centrifuge to separate the serum.

    • Measure the TXB2 concentration in the serum using an ELISA kit.

  • Data Analysis:

    • Plot the percentage inhibition of PGE2 and TXB2 synthesis against the logarithm of the this compound concentration.

    • Calculate the IC50 values for COX-1 and COX-2 using non-linear regression analysis.

cluster_cox2 COX-2 Pathway cluster_cox1 COX-1 Pathway start Collect Fresh Human Whole Blood (Heparinized) split Divide Blood into Aliquots start->split cox2_path COX-2 Assay add_tenoxicam_cox2 Add varying concentrations of this compound split->add_tenoxicam_cox2 cox1_path COX-1 Assay add_tenoxicam_cox1 Add varying concentrations of this compound split->add_tenoxicam_cox1 add_lps Add LPS to induce COX-2 add_tenoxicam_cox2->add_lps incubate_cox2 Incubate for 24h at 37°C add_lps->incubate_cox2 measure_pge2 Measure PGE2 in Plasma (ELISA) incubate_cox2->measure_pge2 analysis Plot % Inhibition vs. [this compound] and Calculate IC50 values measure_pge2->analysis clotting Allow clotting for 1h at 37°C to stimulate COX-1 add_tenoxicam_cox1->clotting measure_txb2 Measure TXB2 in Serum (ELISA) clotting->measure_txb2 measure_txb2->analysis

Caption: Workflow for In Vitro COX-1/COX-2 Inhibition Assay.

This compound exerts its anti-inflammatory effects through the potent, non-selective inhibition of COX-1 and COX-2 enzymes, leading to a significant reduction in prostaglandin synthesis.[1][4] Quantitative data from in vivo and clinical models confirms its efficacy in reducing key inflammatory mediators like PGE2 and clinical endpoints such as edema.[5][15] The standardized protocols described provide a framework for the continued investigation of this compound and other NSAIDs in preclinical and clinical research, furthering our understanding of their therapeutic actions and potential applications in managing inflammatory disorders.

References

Tenoxicam's Role in Inhibiting Leukocyte Migration and Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukocyte migration to sites of inflammation is a critical component of the immune response, but its dysregulation contributes to the pathology of numerous inflammatory diseases. Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is primarily known for its inhibition of cyclooxygenase (COX) enzymes. However, a growing body of evidence indicates that this compound also exerts significant inhibitory effects on leukocyte migration and recruitment, a mechanism that contributes to its overall anti-inflammatory efficacy. This technical guide provides an in-depth analysis of the mechanisms by which this compound impedes leukocyte migration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction

The recruitment of leukocytes from the bloodstream to inflamed tissues is a multi-step process involving leukocyte rolling, firm adhesion to the endothelium, and subsequent transmigration into the extravascular space.[1][2] This cascade is orchestrated by a complex interplay of adhesion molecules, chemokines, and their corresponding receptors. While essential for host defense, excessive or prolonged leukocyte accumulation can lead to tissue damage and is a hallmark of chronic inflammatory conditions.

This compound, a thienothiazine derivative of the oxicam class of NSAIDs, is a potent anti-inflammatory and analgesic agent.[3] Its primary mechanism of action is the non-selective inhibition of COX-1 and COX-2, thereby reducing the synthesis of prostaglandins, key mediators of inflammation and pain. However, the therapeutic effects of this compound extend beyond prostaglandin inhibition.[4] This guide focuses on the direct effects of this compound on leukocyte migratory functions, providing a detailed examination of its role in modulating this critical aspect of the inflammatory response.

Quantitative Analysis of this compound's Inhibitory Effects on Leukocyte Migration

Several studies have quantified the inhibitory effects of this compound on leukocyte migration, primarily focusing on neutrophil chemotaxis. The data consistently demonstrates this compound's ability to significantly reduce the directed migration of these key inflammatory cells.

Table 1: Summary of Quantitative Data on this compound's Inhibition of Neutrophil Chemotaxis
Study PopulationAssayTreatment DurationKey FindingsStatistical SignificanceReference
Rheumatoid Arthritis Patients (n=20) and Healthy Controls (n=10)Modified Boyden Chamber2 hoursSignificant decrease in mean chemotactic value in both groups compared to baseline.p < 0.01[5]
Rheumatoid Arthritis Patients (n=20)Modified Boyden Chamber7 daysSignificant decrease in neutrophil chemotaxis.p < 0.01[5]
Healthy Controls (n=10)Modified Boyden Chamber7 daysDecrease in neutrophil chemotaxis, but not statistically significant.Not specified[5]
In vitro study with human polymorphonuclear leukocytesModified Boyden ChamberNot ApplicableSignificant reduction in chemotaxis induced by zymosan-activated serum. The effect was dose-dependent.Not specified[6]
In vitro study with human neutrophils and monocytesNot specifiedNot ApplicableInhibition of neutrophil and monocyte functional chemotactic response.Not specified[7]

These studies collectively affirm that this compound is a potent inhibitor of neutrophil chemotaxis both in vitro and in vivo.[5][6][7]

Core Mechanisms of Action

This compound's inhibition of leukocyte migration is a multifaceted process that extends beyond its well-established cyclooxygenase (COX) inhibitory activity.[4] The primary mechanisms involve direct interference with leukocyte functions crucial for extravasation.

This compound has been observed to inhibit the migration of leukocytes to sites of inflammation, a key step in the inflammatory cascade.[4] By reducing the accumulation of these immune cells, this compound helps to limit tissue damage and dampen the inflammatory response.[4] Furthermore, this compound has been shown to stabilize lysosomal membranes, preventing the release of damaging enzymes that can exacerbate tissue injury during inflammation.[4]

A significant aspect of this compound's action on leukocytes involves its interference with stimulus-response coupling in these cells.[8] this compound can inhibit the binding of the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) to neutrophils in a non-competitive, dose-dependent manner.[8] This suggests that this compound may directly modulate the function of chemoattractant receptors or downstream signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on leukocyte migration and recruitment.

Neutrophil Chemotaxis Assay (Modified Boyden Chamber)

The Boyden chamber assay is a classic and widely used method to quantify the chemotactic response of leukocytes.[9]

Objective: To quantify the in vitro effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • Modified Boyden chambers

  • Polycarbonate filters (3-5 µm pore size)

  • Human neutrophils isolated from whole blood

  • Chemoattractant (e.g., fMLP, IL-8, or zymosan-activated serum)

  • This compound stock solution

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Staining solution (e.g., Diff-Quik)

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at 37°C.

  • Chamber Assembly: Place the polycarbonate filter between the upper and lower compartments of the Boyden chamber.

  • Chemoattractant Loading: Add the chemoattractant solution to the lower wells of the chamber.

  • Cell Seeding: Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 60-90 minutes to allow for cell migration.

  • Cell Staining and Quantification: After incubation, remove the filter and fix it. Stain the migrated cells on the lower side of the filter. Count the number of migrated cells in several high-power fields using a light microscope.

In Vitro Leukocyte Adhesion Assay under Flow Conditions

This assay simulates the physiological conditions of blood flow to study the adhesion of leukocytes to endothelial cells.

Objective: To assess the effect of this compound on the adhesion of leukocytes to an endothelial monolayer under shear stress.

Materials:

  • Parallel-plate flow chamber

  • Syringe pump

  • Inverted microscope with a camera

  • Culture of human umbilical vein endothelial cells (HUVECs)

  • Isolated human leukocytes (e.g., neutrophils)

  • This compound stock solution

  • Fluorescent label for leukocytes (e.g., Calcein-AM)

  • Endothelial cell growth medium

  • Wash buffer

Procedure:

  • Endothelial Monolayer Preparation: Culture HUVECs to confluence on coverslips or in the flow chamber.

  • Leukocyte Preparation and Labeling: Isolate leukocytes and label them with a fluorescent dye according to the manufacturer's protocol.

  • This compound Treatment: Pre-treat either the endothelial monolayer or the leukocytes with desired concentrations of this compound for a specified duration.

  • Assay Setup: Assemble the flow chamber with the endothelial monolayer. Perfuse the chamber with wash buffer to remove any non-adherent cells or debris.

  • Leukocyte Perfusion: Perfuse the leukocyte suspension through the chamber at a defined shear stress (e.g., 1-2 dynes/cm²).

  • Data Acquisition: Record videos of leukocyte-endothelial interactions at multiple locations within the chamber.

  • Data Analysis: Quantify the number of rolling and firmly adherent leukocytes per unit area from the recorded videos.

Flow Cytometry Analysis of Leukocyte Adhesion Molecules

Flow cytometry allows for the quantitative analysis of cell surface marker expression on individual cells.[10]

Objective: To determine the effect of this compound on the expression of key adhesion molecules, such as L-selectin (CD62L) and Mac-1 (CD11b/CD18), on the surface of neutrophils.

Materials:

  • Flow cytometer

  • Isolated human neutrophils

  • This compound stock solution

  • Fluorochrome-conjugated monoclonal antibodies against L-selectin (CD62L) and CD11b

  • Isotype control antibodies

  • Fixation and permeabilization buffers (if required)

  • FACS tubes

  • Centrifuge

Procedure:

  • Neutrophil Isolation and Treatment: Isolate neutrophils and treat them with various concentrations of this compound or vehicle control. A stimulant (e.g., fMLP or TNF-α) can be added to induce changes in adhesion molecule expression.

  • Antibody Staining: Incubate the treated neutrophils with fluorochrome-conjugated anti-CD62L and anti-CD11b antibodies (and corresponding isotype controls) on ice in the dark.

  • Washing: Wash the cells to remove unbound antibodies.

  • Fixation (Optional): Fix the cells with a suitable fixative if they are not to be analyzed immediately.

  • Data Acquisition: Acquire data on the flow cytometer, collecting events for each sample.

  • Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of CD62L and CD11b expression on the neutrophil population. A decrease in CD62L MFI indicates shedding, while an increase in CD11b MFI suggests upregulation.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound inhibits leukocyte migration are not fully elucidated. However, based on its known effects and the mechanisms of other NSAIDs, a putative signaling cascade can be proposed.

Proposed Signaling Pathway for this compound's Inhibition of Leukocyte Migration

The following diagram illustrates a potential signaling pathway through which this compound may exert its inhibitory effects on leukocyte migration. This pathway is based on the known interference of this compound with fMLP binding and the established roles of downstream signaling molecules in leukocyte chemotaxis.

Tenoxicam_Leukocyte_Migration_Pathway This compound This compound This compound->Inhibition_Node fMLP_Receptor fMLP Receptor (GPCR) G_Protein G-protein Activation fMLP_Receptor->G_Protein fMLP fMLP fMLP->fMLP_Receptor PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Actin_Polymerization Actin Polymerization Ca_Mobilization->Actin_Polymerization PKC->Actin_Polymerization Cell_Polarization Cell Polarization Actin_Polymerization->Cell_Polarization Adhesion Adhesion Cell_Polarization->Adhesion Migration Leukocyte Migration Adhesion->Migration Inhibition_Node->fMLP_Receptor

Caption: Proposed signaling pathway for this compound's inhibition of fMLP-induced leukocyte migration.

Experimental Workflow for Investigating Signaling Pathways

To validate the proposed signaling pathway and further elucidate the molecular mechanisms of this compound's action, a structured experimental workflow is necessary.

Experimental_Workflow Start Isolate Human Neutrophils Treatment Treat with this compound and/or fMLP Start->Treatment Calcium_Assay Measure Intracellular Ca2+ (e.g., Fura-2 AM) Treatment->Calcium_Assay PKC_Assay Assess PKC Activation (e.g., Western Blot for pPKC) Treatment->PKC_Assay Actin_Assay Analyze F-actin Polymerization (e.g., Phalloidin Staining) Treatment->Actin_Assay Migration_Assay Perform Chemotaxis Assay (Boyden Chamber) Treatment->Migration_Assay Analysis Correlate Signaling Events with Migratory Response Calcium_Assay->Analysis PKC_Assay->Analysis Actin_Assay->Analysis Migration_Assay->Analysis

References

Tenoxicam's In Vitro Impact on Lysosomal Membrane Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. While the stabilization of lysosomal membranes has been proposed as a general mechanism for some NSAIDs, this technical guide synthesizes the available in vitro evidence concerning this compound's direct impact on lysosomal membrane integrity and enzyme release. Contrary to broader generalizations, the direct evidence points towards a minimal to non-significant role for this compound in the stabilization of lysosomal membranes and the subsequent inhibition of lysosomal enzyme release from inflammatory cells in vitro. This guide provides a comprehensive overview of the pertinent studies, detailed experimental protocols for assessing lysosomal stability, and visual representations of relevant cellular processes.

Introduction

Lysosomes are integral cellular organelles containing a host of hydrolytic enzymes. The integrity of the lysosomal membrane is crucial for cellular homeostasis. During inflammatory processes, the release of these enzymes from activated cells, such as neutrophils, can contribute to tissue damage.[1] Consequently, the stabilization of lysosomal membranes is a potential therapeutic target for anti-inflammatory agents.[1] this compound's established anti-inflammatory properties have led to the hypothesis that it may, in part, act through the stabilization of these membranes. This whitepaper critically examines the in vitro data to elucidate the extent of this compound's direct effects on lysosomal stability.

Data Presentation: In Vitro Effects of this compound on Lysosomal Enzyme Release

The following table summarizes the key findings from in vitro studies investigating the effect of this compound on the release of lysosomal enzymes, a key indicator of lysosomal membrane stability. The available data consistently suggests a lack of a statistically significant, direct inhibitory effect of this compound on the degranulation of lysosomal contents from stimulated inflammatory cells.

Cell TypeLysosomal Enzyme MarkerStimulusThis compound Concentration RangeObserved Effect on Enzyme ReleaseReference
Human Neutrophilsβ-glucuronidasefMLP, A23187, STZ10⁻⁵ M to 3 x 10⁻⁴ MSlight, but not statistically significant, inhibition[2]
Cultured Cells (unspecified)General Lysosomal EnzymesNot specifiedNot specifiedNo effect observed[3]

Key Interpretation: The available in vitro evidence does not support the hypothesis that this compound's primary anti-inflammatory mechanism involves the direct stabilization of lysosomal membranes. Studies on human neutrophils, key players in acute inflammation, show that even at concentrations achievable in plasma, this compound does not significantly inhibit the release of the lysosomal enzyme β-glucuronidase.[2] An earlier, broader study also concluded that this compound had no effect on the release of lysosomal enzymes from cultured cells.[3]

Experimental Protocols

Several robust in vitro methods are available to assess the impact of a compound on lysosomal membrane stability. Below are detailed protocols for two common approaches.

Lysosomal Enzyme Release Assay (e.g., β-glucuronidase)

This assay quantifies the amount of a specific lysosomal enzyme released into the extracellular medium following cellular stimulation, as an indirect measure of lysosomal membrane permeability.

a) Cell Preparation and Treatment:

  • Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁷ cells/mL.

  • Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

b) Stimulation of Degranulation:

  • Add a stimulating agent to induce lysosomal enzyme release. Common stimuli include:

    • N-formyl-methionyl-leucyl-phenylalanine (fMLP)

    • Calcium ionophore A23187

    • Serum-treated zymosan (STZ)

  • Incubate for a defined period (e.g., 15-60 minutes) at 37°C.

c) Sample Collection and Enzyme Activity Measurement:

  • Terminate the reaction by centrifugation at 4°C to pellet the cells.

  • Collect the supernatant, which contains the released lysosomal enzymes.

  • To measure β-glucuronidase activity, add a substrate such as p-nitrophenyl-β-D-glucuronide to the supernatant.

  • Incubate at 37°C for a sufficient time (e.g., 1-4 hours).

  • Stop the reaction with a suitable reagent (e.g., glycine buffer, pH 10.4).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.

d) Data Analysis:

  • Calculate the percentage of total enzyme released by comparing the activity in the supernatant of stimulated cells to that of unstimulated cells and a positive control (e.g., cells lysed with a detergent like Triton X-100).

  • Determine the percentage inhibition of enzyme release by this compound relative to the vehicle-treated, stimulated control.

Acridine Orange Relocation Assay

This fluorescence microscopy-based assay provides a more direct visualization of lysosomal membrane permeabilization in living cells.

a) Cell Culture and Staining:

  • Culture adherent cells (e.g., synoviocytes, chondrocytes) on glass coverslips or in imaging-compatible plates.

  • Incubate the cells with a low concentration of Acridine Orange (e.g., 5 µg/mL) in a serum-free medium for 15-20 minutes at 37°C. Acridine Orange accumulates in lysosomes, where it fluoresces bright red.

  • Wash the cells with a physiological buffer to remove excess dye.

b) Treatment and Induction of Lysosomal Damage:

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Induce lysosomal membrane permeabilization using a known lysosomotropic agent (e.g., L-leucyl-L-leucine methyl ester) or oxidative stress.

c) Imaging and Analysis:

  • Monitor the cells using a fluorescence microscope.

  • Upon lysosomal membrane permeabilization, Acridine Orange will leak into the cytoplasm and nucleus, where it fluoresces green.

  • Quantify the change in red and green fluorescence intensity over time. A decrease in red punctate fluorescence and a corresponding increase in diffuse green fluorescence indicate a loss of lysosomal membrane integrity.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a lysosomal enzyme release assay and the broader context of neutrophil degranulation.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stim Stimulation cluster_measure Measurement cluster_analysis Data Analysis A Isolate Human Neutrophils B Resuspend in Buffer A->B C Pre-incubate with this compound/Vehicle B->C D Add Stimulating Agent (e.g., fMLP) C->D E Centrifuge to Pellet Cells D->E F Collect Supernatant E->F G Measure Enzyme Activity F->G H Calculate % Inhibition G->H G cluster_pathway Neutrophil Degranulation Pathway A Inflammatory Stimulus (e.g., fMLP, Zymosan) B Receptor Binding A->B C Intracellular Signaling (Ca²⁺ mobilization, PKC, etc.) B->C D Granule Mobilization and Fusion with Membrane C->D E Release of Lysosomal Enzymes (e.g., β-glucuronidase) D->E F This compound (Evidence suggests no significant direct inhibition) F->E No significant effect

References

Physicochemical Properties of Tenoxicam: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized for its analgesic and antipyretic properties in the management of osteoarthritis and rheumatoid arthritis.[1][2] It functions by inhibiting cyclooxygenase, which in turn reduces the synthesis of prostaglandins.[1][2] From a formulation perspective, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[3] This low solubility is a primary obstacle in the development of oral dosage forms with consistent and predictable bioavailability.[4] A thorough understanding of its physicochemical properties is therefore paramount for researchers and formulation scientists to devise effective strategies to overcome these challenges. This guide provides an in-depth overview of this compound's key physicochemical characteristics, supported by detailed experimental protocols and structured data, to aid in the development of robust and effective drug delivery systems.

Solubility Profile

The therapeutic efficacy of this compound is significantly limited by its poor solubility in aqueous media.[5] It is practically insoluble in water, with reported values as low as 14.1 mg/L.[1][5][6] The solubility of this compound is pH-dependent, a characteristic feature of weakly acidic drugs.[4][7] It exhibits higher solubility in alkaline and acidic solutions compared to neutral water.[6][7] While poorly soluble in water and alcohols, it shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[8][9] This property is often leveraged in pre-formulation studies and for the development of parenteral formulations through the use of cosolvent systems.[10]

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Temperature Reference(s)
Water 0.045 mg/mL 25°C [11]
Water 14.1 mg/L Not Specified [1]
Water (pH 3) 47.2 µg/mL 25°C [7]
Water (pH 6) 121.23 µg/mL 25°C [7]
Water (pH 7.5) 4440 µg/mL 25°C [7]
Ethanol < 1 mg/mL Not Specified [9]
Methanol < 1 mg/mL Not Specified [9]
Propylene Glycol < 1 mg/mL 25°C [10]
Acetone 2 mg/mL Not Specified [9]
Chloroform 8 mg/mL Not Specified [9]
Dichloromethane 10 mg/mL Not Specified [9]
Dimethyl Sulfoxide (DMSO) ~20 mg/mL Not Specified [8]
Dimethylformamide (DMF) ~20 mg/mL Not Specified [8]

| DMSO/Polyethoxylated Castor Oil/Ethanol (5:4:1) | 20.73 mg/mL | Not Specified |[10] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is widely recommended.[12][13]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • Pure this compound powder

  • Solvent of interest (e.g., purified water, buffer solutions of various pH)

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that a saturated solution is achieved and maintained in equilibrium with the undissolved solid phase.[12]

  • Equilibration: Place the containers in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[14] Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be established by sampling at different intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[13] Carefully withdraw a sample of the supernatant. To completely remove any undissolved particles, the sample must be clarified either by centrifugation or by filtration through a chemically inert syringe filter.[15]

  • Quantification: Dilute the clear, saturated solution gravimetrically or volumetrically with a suitable mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[14][15]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in mg/mL or µg/mL.

G start Add Excess this compound to Solvent agitate Agitate at Constant Temperature (24-72h) start->agitate equilibrate Achieve Equilibrium agitate->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate supernatant Collect Saturated Supernatant separate->supernatant analyze Quantify Concentration (HPLC / UV-Vis) supernatant->analyze end_node Equilibrium Solubility Value analyze->end_node

Caption: Workflow for Equilibrium Solubility Determination.

Ionization Constant (pKa)

This compound is an ionizable molecule with two distinct pKa values, which govern its degree of ionization at different physiological pHs.[11] The reported pKa values are approximately 1.1 and 5.3.[3][9][11] These values are critical as they influence the drug's solubility, dissolution rate, and absorption across biological membranes. The lower pKa (1.1) is associated with the pyridinyl nitrogen, while the higher pKa (5.3) corresponds to the enolic hydroxyl group.[9] Depending on the pH of the surrounding medium, this compound can exist in different tautomeric forms, including a zwitterionic form, which is common in its cocrystal structures.[2] Knowledge of the pKa values is essential for selecting appropriate pH conditions for formulation, predicting in vivo performance, and understanding potential drug-excipient interactions.

Table 2: Reported pKa Values of this compound

pKa Value Method Reference(s)
pKa1: 1.1, pKa2: 5.3 Not Specified [3][9][11]
pKa: 5.067 ± 0.037 RP-HPLC [16][17]
pKa: 5.061 ± 0.035 RP-HPLC [17]

| pKa: 4.97 | Not Specified |[17] |

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is the most common and reliable method for determining the pKa of ionizable compounds.[18][19]

Objective: To determine the pKa values of this compound by measuring pH changes during titration with a strong acid or base.

Materials:

  • Pure this compound

  • Potentiometer with a combined pH glass electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) solutions

  • Co-solvent (if needed for poorly soluble drugs, e.g., methanol or acetonitrile)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Standard pH buffers (e.g., pH 4, 7, 10) for calibration

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa range.[20]

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent. For poorly water-soluble drugs like this compound, a co-solvent system (e.g., a water-methanol mixture) may be necessary.[18] A constant ionic strength is typically maintained by adding a background electrolyte like 0.15 M KCl.[20]

  • Titration: Place the sample solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode and the titrant delivery tube into the solution.

  • To determine the acidic pKa, titrate the solution with standardized NaOH. To determine the basic pKa, first acidify the solution with HCl to a low pH (e.g., pH 1.8-2.0) and then titrate with NaOH.[20]

  • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.[20]

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the sigmoid curve.[19] Mathematically, this corresponds to the pH at which half of the acidic or basic groups are ionized. This can be found by calculating the first or second derivative of the curve.

G calibrate Calibrate pH Meter (Standard Buffers) prepare Prepare this compound Solution (with co-solvent if needed) calibrate->prepare titrate Titrate with Standard Acid / Base prepare->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Curve for Inflection Point(s) plot->analyze pka Calculate pKa Value(s) analyze->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solid-State Properties: Polymorphism and Thermal Behavior

This compound is known to exist in multiple crystalline forms, a phenomenon known as polymorphism.[21] At least three polymorphic modifications (Forms I, II, and III) and a pseudopolymorph (an acetonitrile solvate) have been identified.[21][22] The existence of different polymorphs is critically important in formulation development, as they can exhibit different melting points, solubilities, dissolution rates, and stability, which can ultimately affect the drug's bioavailability. The commercial form is typically Form III.[22] this compound melts with decomposition, and the observed melting point can vary depending on the specific crystal form and the heating rate used during analysis.[11][21] An amorphous form has also been prepared.[21]

Table 3: Melting Points of this compound Polymorphs and Other Forms

Solid Form Melting Point (°C) Notes Reference(s)
Polymorph I 212 - 213 Recrystallized from chloroform [21]
Polymorph II 214 - 215 Recrystallized from xylene [21]
Polymorph III 217 - 220 Recrystallized from acetone [21]
Acetonitrile Solvate 219 - 221 - [21]
As supplied ~221 Followed by exothermic peak at 224°C [23]
As supplied 211 (decomposition) - [1][22]

| As supplied | 215.41 | - |[4] |

Experimental Protocol: Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a fundamental technique used to investigate the thermal properties of a drug substance, including melting point, polymorphism, and purity.[24][25]

Objective: To characterize the thermal behavior of this compound, identify its melting point, and detect any polymorphic transitions.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • This compound sample (a few milligrams)

  • Aluminum or hermetic sample pans and lids

  • Inert purge gas (e.g., nitrogen)

  • Reference standard for calibration (e.g., Indium)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference standard like Indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a DSC sample pan.[4] Crimp the pan with a lid. An empty, sealed pan is used as a reference.

  • Analysis: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas like nitrogen (e.g., at 20 mL/min) to provide an inert atmosphere.[4]

  • Heat the sample using a defined temperature program. A typical program involves heating at a constant rate, such as 10°C/min, over a temperature range that encompasses the expected thermal events (e.g., 35°C to 250°C).[4][23]

  • Data Collection: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Interpretation: The resulting DSC thermogram is analyzed for thermal events. An endothermic peak typically signifies melting or a solid-solid phase transition.[23] The onset temperature of this peak is often reported as the melting point. An exothermic peak following an endotherm often indicates decomposition.[23] The presence of multiple endotherms may suggest polymorphism or the presence of impurities.

G cluster_0 Analytical Techniques cluster_1 Derived Properties dsc DSC thermal Thermal Properties (Melting Point, Transitions) dsc->thermal xrd XRPD structure Crystal Structure (Polymorph ID) xrd->structure ftir FT-IR bonding Functional Groups (Bonding Info) ftir->bonding profile Comprehensive Solid-State Profile thermal->profile structure->profile bonding->profile sample This compound Sample sample->dsc sample->xrd sample->ftir

Caption: Logical Flow of Solid-State Characterization.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, safety, and efficacy. Stability testing under various stress conditions helps to identify potential degradation pathways and informs the selection of appropriate excipients and packaging.

Studies have shown that this compound is relatively stable under certain stress conditions. However, it is susceptible to degradation under others, particularly oxidative and photolytic stress.

Table 4: Stability of this compound under Forced Degradation Conditions

Stress Condition Observation Reference(s)
Acidic Hydrolysis Highly stable [26]
Basic Hydrolysis Highly stable [26]
Thermal Stress Highly stable [26]
Oxidative Stress Complete decomposition [26]

| Photolytic Stress (Sunlight) | Fast degradation |[27] |

These findings indicate that formulations of this compound should be protected from light and incompatible excipients that may generate oxidative species. The primary degradation products can be identified as pyridine-2-amine and methyl 4-hydroxy-2-methyl-2H-thienol[2,3-e]1,2-thiazine-3-carboxylate-1,1-dioxide.[28]

Conclusion

The successful formulation of this compound hinges on a comprehensive understanding and strategic mitigation of its challenging physicochemical properties. Its BCS Class II status, defined by poor aqueous solubility, is the primary hurdle. This is further complicated by its pH-dependent solubility profile and the existence of multiple polymorphic forms, each with unique physical characteristics. The data and experimental protocols outlined in this guide—covering solubility, pKa, solid-state characterization, and stability—provide a foundational framework for formulation scientists. By leveraging this information, researchers can rationally design effective drug delivery systems, such as those employing cosolvents, pH modifiers, or advanced techniques like cocrystallization and nanocrystal formation, to enhance the solubility and ensure the stability and therapeutic performance of this compound.

References

Exploring the Off-Target Effects of Tenoxicam in Cellular Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, widely used for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins involved in inflammation and pain.[1] However, like many drugs, this compound has the potential to interact with unintended molecular targets, leading to off-target effects. These effects can be either beneficial, offering opportunities for drug repurposing, or detrimental, causing adverse drug reactions.

This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of this compound in cellular assays. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust studies to profile the off-target liabilities of this compound and other related compounds. The guide details experimental protocols for key assays, presents a framework for data interpretation, and visualizes relevant cellular pathways and experimental workflows.

While extensive public data on the off-target profile of this compound from high-throughput screens is limited, this guide draws upon available information for this compound and structurally related oxicams, such as Piroxicam and Meloxicam, to illustrate potential off-target activities.

Potential Off-Target Mechanisms of this compound

Beyond its intended COX inhibition, this compound and other oxicams may exert their effects through various other mechanisms. Understanding these potential off-target pathways is crucial for a comprehensive safety and efficacy assessment.

Inhibition of Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Off-target inhibition of kinases is a common feature of many small molecule drugs. While specific kinase profiling data for this compound is not widely available, studies on other NSAIDs suggest that they can interact with various kinases. For instance, some NSAIDs have been shown to inhibit kinases involved in inflammatory signaling pathways.

Modulation of Receptor Binding

This compound could potentially bind to a variety of cell surface and intracellular receptors, leading to unintended pharmacological effects. High-throughput receptor binding assays are essential to screen for such interactions.

Alterations in Gene Expression

This compound may alter the expression of genes not directly related to the prostaglandin synthesis pathway. These changes can be assessed using techniques like microarray analysis or RNA sequencing.

Induction of Cytotoxicity and Apoptosis

At certain concentrations, this compound may induce cytotoxicity in various cell types. The 50% inhibitory concentration (IC50) is a key parameter to quantify this effect. Furthermore, this compound may trigger apoptosis, or programmed cell death, through caspase-dependent or independent pathways.[2][3]

Interference with NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and immunity. Some NSAIDs have been shown to modulate NF-κB activity independently of their COX-inhibitory effects.

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While essential for some cellular processes, excessive ROS can lead to oxidative stress and cellular damage. Some studies have suggested that NSAIDs can influence cellular ROS levels.[4]

Data Presentation: Quantitative Analysis of Potential Off-Target Effects

To facilitate the comparison of potential off-target effects, quantitative data from various cellular assays should be summarized in structured tables. The following tables provide templates for organizing such data. Note: The data presented below is illustrative and based on findings for this compound and related oxicam NSAIDs. Specific values should be determined experimentally.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase TargetIC50 (µM)Assay TypeCell LineReference
Kinase A> 100Biochemical-Hypothetical
Kinase B50CellularHeLaHypothetical
Kinase C75Biochemical-Hypothetical

Table 2: Receptor Binding Affinity of this compound (Hypothetical Data)

Receptor TargetKi (µM)Assay TypeTissue/Cell LineReference
Receptor X> 100Radioligand BindingHEK293Hypothetical
Receptor Y80Competitive BindingCHO-K1Hypothetical
Receptor Z> 100Radioligand BindingRat BrainHypothetical

Table 3: this compound-Induced Gene Expression Changes (Illustrative Examples)

GeneFold ChangeCell LineTreatment Conc. (µM)Time (hrs)Reference
Gene 12.5 (up)A5495024Illustrative
Gene 2-3.0 (down)A5495024Illustrative
Gene 31.8 (up)HepG210048Illustrative

Table 4: Cytotoxicity of this compound in Various Cell Lines

Cell LineIC50 (µM)Assay TypeIncubation Time (hrs)Reference
HeLa150MTT48[5]
DU-145200XTT72[5]
Fibroblasts> 500WST-148[5]
C32 (Amelanotic Melanoma)112WST-172[6]
COLO 829 (Melanotic Melanoma)300WST-172[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and reliable data on the off-target effects of this compound.

Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of protein kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the kinase, substrate, and this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Competitive Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a receptor. The inhibition of radioligand binding is proportional to the affinity of the unlabeled compound for the receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl, MgCl2)

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a multi-well plate, incubate the receptor preparation with the radiolabeled ligand and varying concentrations of this compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure changes in the expression of specific genes in response to this compound treatment.

Principle: qPCR is a sensitive technique that measures the amplification of a targeted DNA molecule in real-time. By reverse transcribing cellular mRNA into cDNA, the expression level of specific genes can be quantified.

Materials:

  • Cell culture reagents

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data to determine the relative fold change in gene expression, often normalized to a housekeeping gene.[7][8][9][10]

Cytotoxicity Assay (MTT Assay)

This protocol details a common method for assessing the cytotoxic effects of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5]

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes involved in this compound's off-target effects.

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be influenced by this compound's off-target activities.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer sequesters IkB_p p-IκB IkB->IkB_p NFkB_translocation NF-κB (p50/p65) NFkB_dimer->NFkB_translocation translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_translocation->DNA binds Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression

Caption: The NF-κB signaling pathway, a potential off-target of this compound.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway This compound This compound Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) This compound->Bcl2_family Other_Stimuli Other Stimuli (e.g., DNA damage) Other_Stimuli->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Caspase9 Caspase-9 Caspase9->Apoptosome recruits & activates Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic pathway of apoptosis, potentially modulated by this compound.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Kinase_Profiling_Workflow Start Start: This compound Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Assay_Plate Dispense Kinase, Substrate, & Drug into 384-well Plate Prepare_Dilutions->Assay_Plate Initiate_Reaction Add ATP to Initiate Reaction Assay_Plate->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Detect_Signal Add Detection Reagent & Measure Luminescence Incubate->Detect_Signal Analyze_Data Calculate % Inhibition & Determine IC50 Detect_Signal->Analyze_Data End End: IC50 Values Analyze_Data->End

Caption: Workflow for a kinase inhibition assay.

qPCR_Workflow Start Start: Cell Culture Treat_Cells Treat Cells with This compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells RNA_Isolation Isolate Total RNA Harvest_Cells->RNA_Isolation cDNA_Synthesis Reverse Transcribe RNA to cDNA RNA_Isolation->cDNA_Synthesis qPCR_Setup Set up qPCR Reaction cDNA_Synthesis->qPCR_Setup Run_qPCR Run on Real-Time PCR Instrument qPCR_Setup->Run_qPCR Data_Analysis Analyze Gene Expression Data Run_qPCR->Data_Analysis End End: Fold Change Data_Analysis->End

References

Methodological & Application

Application Note: A Validated UV-Vis Spectrophotometry Protocol for the Analysis of Tenoxicam

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed, validated protocol for the quantitative analysis of Tenoxicam in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. The method is simple, cost-effective, accurate, and precise, making it suitable for routine quality control and research applications. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical formulations. UV-Vis spectrophotometry offers a straightforward and accessible technique for the quantification of this compound. This document outlines the development and validation of such a method.

Principle

The method is based on the measurement of ultraviolet light absorption by this compound in a specific solvent. The concentration of this compound is directly proportional to the absorbance at its wavelength of maximum absorption (λmax), following the Beer-Lambert law. This protocol establishes the optimal conditions and validates the method's performance characteristics.

Instrumentation and Materials

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes. A calibrated analytical balance and volumetric glassware are also required.

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (Analytical Grade)

    • Sodium Hydroxide (NaOH, Analytical Grade)

    • Hydrochloric Acid (HCl, Analytical Grade)

    • Hydrogen Peroxide (H₂O₂, 3%)

    • Purified Water

Experimental Protocols

Preparation of Reagents and Solutions
  • Solvent/Diluent Preparation: A mixture of 0.1N NaOH and Methanol in an 8:2 ratio is used as the diluent.[1] To prepare 100 mL of 0.1N NaOH, dissolve 0.4 g of NaOH in 100 mL of purified water. The final diluent is prepared by mixing 80 mL of 0.1N NaOH with 20 mL of Methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of the diluent and then make up the volume to the mark with the same diluent.[1]

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 2-12 µg/mL by appropriate dilution with the diluent.[1][2]

Method Development
  • Determination of λmax:

    • Pipette an aliquot from the stock solution and dilute to obtain a concentration of 10 µg/mL.

    • Scan this solution in the UV range of 200-400 nm against the diluent as a blank.

    • The wavelength of maximum absorbance (λmax) should be determined. For this compound in this solvent, the λmax is approximately 370 nm.[1][2]

  • Preparation of Calibration Curve:

    • Measure the absorbance of each working standard solution (2, 4, 6, 8, 10, 12 µg/mL) at 370 nm using the diluent as a blank.

    • Plot a graph of absorbance versus concentration.

    • Perform linear regression analysis to obtain the correlation coefficient (R²) and the equation of the line (y = mx + c).

Analysis of Pharmaceutical Formulations (Tablets)
  • Weigh and finely powder 20 this compound tablets to get a homogenous mixture.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a suitable filter paper.

  • Dilute the filtrate with the diluent to obtain a final concentration within the linear range (e.g., 10 µg/mL).

  • Measure the absorbance at 370 nm and calculate the drug content using the calibration curve.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to ensure its suitability for the intended purpose.[3]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical relationship of ICH validation parameters.

Specificity

Protocol: Prepare a placebo solution by mixing common tablet excipients in the diluent. Prepare a sample solution of this compound (e.g., 10 µg/mL). Scan both solutions from 200-400 nm. Acceptance Criteria: The placebo scan should show no significant interference (absorbance < 2% of the analyte's absorbance) at the analytical wavelength (370 nm).[4]

Linearity

Protocol: Analyze freshly prepared solutions in triplicate at a minimum of five concentrations across the range of 2-12 µg/mL. Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[4]

Accuracy (Recovery)

Protocol: Perform a recovery study by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[4]

Precision
  • Repeatability (Intra-day Precision): Protocol: Prepare six separate samples of the same batch at 100% of the test concentration. Analyze them on the same day under the same conditions. Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2%.[4]

  • Intermediate Precision (Inter-day/Ruggedness): Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for the combined results should be ≤ 2%.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5][6] Acceptance Criteria: The method should be sensitive enough for its intended purpose, and the LOQ value should be verifiable with acceptable precision and accuracy.

Robustness

Protocol: Intentionally introduce small variations to the method parameters and assess the impact on the results. Examples of variations include:

  • Change in the composition of the diluent (e.g., 82:18 and 78:22 of 0.1N NaOH:Methanol).

  • Change in the analytical wavelength (e.g., 368 nm and 372 nm). Acceptance Criteria: The %RSD of the results from the varied conditions should not exceed 2%, and there should be no significant change in the outcome.

Forced Degradation (Stability-Indicating) Study

This study is performed to ensure the analytical method can separate the intact drug from its degradation products.[7][8]

Forced_Degradation_Workflow Start This compound Stock Solution Acid Acid Hydrolysis (0.01N HCl, reflux 4h) Start->Acid Alkali Alkali Hydrolysis (0.01N NaOH, reflux 4h) Start->Alkali Oxidative Oxidative Degradation (3% H₂O₂, dark 4h) Start->Oxidative Thermal Thermal Degradation (Oven, 48h) Start->Thermal Photolytic Photolytic Degradation (UV Chamber, 3 days) Start->Photolytic Analysis Neutralize (if needed) Dilute to 10 µg/mL Scan 200-400 nm Acid->Analysis Alkali->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Compare Compare Spectra with Undecomposed Drug Analysis->Compare

Caption: Workflow for the forced degradation study.

Protocol: Expose a 10 mg/mL solution of this compound to the following stress conditions:[1][2]

  • Acid Degradation: Reflux in 0.01N HCl for 4 hours.

  • Alkali Degradation: Reflux in 0.01N NaOH for 4 hours.

  • Oxidative Degradation: Store in 3% H₂O₂ in the dark for 4 hours.

  • Thermal Degradation: Expose the solid drug to heat in an oven for 48 hours.

  • Photolytic Degradation: Expose the solid drug to UV light for 3 days.

After exposure, neutralize the acidic and basic solutions, dilute all samples to a final concentration of 10 µg/mL, and record their UV spectra. Compare the spectra with that of an unstressed sample to observe any changes, indicating degradation.

Data Presentation: Summary of Validation Parameters

Validation ParameterSpecificationTypical Result
Wavelength (λmax) -370 nm
Linearity Range -2 - 12 µg/mL
Correlation Coefficient (R²) ≥ 0.9990.9996
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.1%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2%< 1.0%
- Intermediate (Inter-day)≤ 2%< 1.5%
Limit of Detection (LOD) Report Value~0.14 µg/mL[9]
Limit of Quantitation (LOQ) Report Value~0.49 µg/mL[9]
Robustness %RSD ≤ 2%Complies
Specificity No interference at λmaxComplies

Overall Experimental Workflow

Overall_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Prepare Diluent (0.1N NaOH:MeOH, 8:2) Stock Prepare Stock Solution (100 µg/mL) Solvent->Stock Sample Prepare Sample Solution (from tablets) Solvent->Sample Standards Prepare Working Standards (2-12 µg/mL) Stock->Standards Scan Determine λmax (~370 nm) Stock->Scan Measure Measure Absorbance of Standards and Sample Standards->Measure Sample->Measure Scan->Measure CalCurve Generate Calibration Curve Measure->CalCurve Calculate Calculate Concentration in Sample CalCurve->Calculate Validate Perform Method Validation Calculate->Validate

Caption: General workflow for this compound analysis.

Conclusion

The described UV-Vis spectrophotometric method is simple, rapid, specific, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms.[1] The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis.

References

Utilizing Tenoxicam as a Tool Compound in Inflammation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a valuable tool compound for investigating the complexities of inflammation. Its well-characterized mechanism of action, primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, makes it a suitable agent for studying the roles of prostaglandins in various inflammatory pathways. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in both in vitro and in vivo inflammation research.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While crucial for healing, dysregulated inflammation contributes to a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. A key family of enzymes involved in the inflammatory cascade is the cyclooxygenases (COX), which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes like maintaining the integrity of the stomach lining.[1] In contrast, the expression of COX-2 is induced by inflammatory stimuli and is the primary source of prostaglandins that mediate inflammation, pain, and fever.[1]

This compound is a potent, long-acting NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[2][3] This non-selective inhibition leads to a reduction in the synthesis of prostaglandins, key mediators of the inflammatory response.[2][3] Beyond its primary mechanism, this compound has also been shown to inhibit the migration of leukocytes to the site of inflammation, further contributing to its anti-inflammatory profile.[2] Its established efficacy and well-understood mechanism of action make this compound an excellent tool compound for researchers studying the multifaceted processes of inflammation.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

  • Non-Selective COX Inhibition: this compound inhibits both COX-1 and COX-2 isoforms.[2][3] This lack of selectivity is a key characteristic to consider in experimental design, as it will affect both physiological and pathological prostaglandin synthesis.

  • Inhibition of Prostaglandin Synthesis: By blocking COX activity, this compound reduces the production of various prostaglandins (e.g., PGE2, PGI2, TXA2) that are pivotal in mediating vasodilation, increased vascular permeability, pain sensitization, and fever during inflammation.

  • Inhibition of Leukocyte Migration: this compound has been observed to inhibit the migration of neutrophils and monocytes to inflammatory sites.[2] This action is crucial for dampening the cellular phase of the inflammatory response.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1->Prostaglandins Synthesizes COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound This compound This compound->COX1 This compound->COX2 Leukocyte Migration Leukocyte Migration This compound->Leukocyte Migration Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX2 Induces Inflammatory Site Inflammatory Site Leukocyte Migration->Inflammatory Site

Caption: Mechanism of this compound in inhibiting inflammation.

Data Presentation

ParameterValueCompoundAssay SystemReference
IC50 COX-1 ~47 µMPiroxicamHuman peripheral monocytes[2]
IC50 COX-2 ~25 µMPiroxicamLPS-stimulated human peripheral monocytes[2]
In Vitro Concentration for Cytokine Inhibition 6 and 13 µg/mLThis compoundConditioned media from interface membranes
In Vivo Oral Dose (Rat) 2, 4, 8, 10 mg/kgThis compoundCarrageenan-induced paw edema
In Vivo Topical Application (Rat) 1% gelThis compoundCarrageenan-induced paw edema

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Mediators in Macrophages

This protocol describes the use of this compound to assess its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (to be dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Spectrophotometer and ELISA plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.1%.

  • Pre-treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 1-2 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis of inflammatory mediators.

  • Nitric Oxide (NO) Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

In Vitro Experimental Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Incubate 24h Incubate 24h Seed RAW 264.7 cells->Incubate 24h Pre-treat with this compound Pre-treat with this compound Incubate 24h->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h ->Collect Supernatant NO Assay (Griess) NO Assay (Griess) Collect Supernatant->NO Assay (Griess) Cytokine ELISA (TNF-α, IL-6, IL-1β) Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect Supernatant->Cytokine ELISA (TNF-α, IL-6, IL-1β)

Caption: Workflow for in vitro anti-inflammatory assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol details the use of this compound in a classic model of acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

  • Animal feeding needles (for oral administration)

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment. Provide free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Control (Vehicle only)

    • Group 2: Carrageenan + Vehicle

    • Group 3: Carrageenan + this compound (e.g., 5 mg/kg, p.o.)

    • Group 4: Carrageenan + this compound (e.g., 10 mg/kg, p.o.)

    • Group 5: Carrageenan + Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

  • Drug Administration: Administer this compound or the vehicle orally to the respective groups 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the control group, which receives a saline injection).

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the carrageenan control group using the following formula:

      • % Inhibition = [(Paw volume of control - Paw volume of treated) / Paw volume of control] x 100

In Vivo Experimental Workflow Acclimatize Rats Acclimatize Rats Group Animals Group Animals Acclimatize Rats->Group Animals Administer this compound/Vehicle (p.o.) Administer this compound/Vehicle (p.o.) Group Animals->Administer this compound/Vehicle (p.o.) Inject Carrageenan (sub-plantar) Inject Carrageenan (sub-plantar) Administer this compound/Vehicle (p.o.)->Inject Carrageenan (sub-plantar) Measure Paw Volume (0h) Measure Paw Volume (0h) Inject Carrageenan (sub-plantar)->Measure Paw Volume (0h) Measure Paw Volume (1, 2, 3, 4, 5h) Measure Paw Volume (1, 2, 3, 4, 5h) Measure Paw Volume (0h)->Measure Paw Volume (1, 2, 3, 4, 5h) Calculate % Edema and % Inhibition Calculate % Edema and % Inhibition Measure Paw Volume (1, 2, 3, 4, 5h)->Calculate % Edema and % Inhibition

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Conclusion

This compound is a robust and reliable tool compound for studying the mechanisms of inflammation. Its non-selective inhibition of COX enzymes provides a means to investigate the broad roles of prostaglandins in both physiological and pathological contexts. The detailed protocols provided herein for both in vitro and in vivo models offer a solid foundation for researchers to incorporate this compound into their studies of inflammation and for the evaluation of novel anti-inflammatory agents. Careful consideration of its non-selective nature is essential for the accurate interpretation of experimental results.

References

Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Separation of Tenoxicam and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the separation and analysis of Tenoxicam and its related impurities using Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC). The provided methods are based on established scientific literature and are suitable for quality control, stability studies, and routine analysis of this compound in pharmaceutical formulations.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is crucial to monitor and control impurities in the drug substance and finished products to ensure safety and efficacy. Thin-layer chromatography is a simple, rapid, and cost-effective technique for the separation and identification of this compound from its potential process-related impurities and degradation products. This document outlines validated HPTLC methods that can be adapted for this purpose.

This compound and Its Impurities

A number of potential impurities in this compound are listed in the European Pharmacopoeia (EP). These include starting materials, by-products of the synthesis, and degradation products. The successful separation of this compound from these impurities is critical for accurate purity assessment.

Table 1: Key Impurities of this compound

Impurity NameMolecular FormulaNotes
This compound C₁₃H₁₁N₃O₄S₂Active Pharmaceutical Ingredient
Impurity AC₅H₆N₂Pyridin-2-amine (A known degradation product)
Impurity BC₉H₉NO₅S₂Process-related impurity
Impurity CC₆H₇NOSN-Methylthiophene-2-carboxamide (Process-related impurity)
Impurity DC₈H₉N₃O₂Process-related impurity
Impurity EC₆H₅NO₃S₂Process-related impurity
Impurity FC₁₄H₁₃N₃O₄S₂4-hydroxy-N,2-dimethyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1][2]thiazine-3-carboxamide 1,1-dioxide (Process-related impurity)
Impurity GC₈H₈N₂O₄S₂4-Hydroxy-2-methyl-2H-thieno-[2,3-e]1,2-thiazine-3-carboxamide 1,1-Dioxide (Process-related impurity)
Impurity HC₆H₇NO₄S₂Process-related impurity

Recommended HPTLC Methods

Two robust HPTLC methods are presented below, which have been shown to be effective in separating this compound from its degradation products. These methods offer different selectivity and can be chosen based on the specific requirements of the analysis.

Method 1: Toluene, Ethyl Acetate, and Formic Acid Mobile Phase

This method is suitable for the quantification of this compound in pharmaceutical formulations and provides good resolution.

Method 2: Ethyl Acetate, Toluene, and Butylamine Mobile Phase

This stability-indicating method is effective in separating this compound from its degradation products, such as pyridine-2-amine.[1][2]

Experimental Protocols

Materials and Reagents
  • Standards: this compound reference standard, impurity standards (if available).

  • Solvents: Toluene, ethyl acetate, formic acid, butylamine, methanol, acetonitrile (all analytical or HPLC grade).

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with methanol to achieve a final concentration suitable for application (e.g., 100 µg/mL).

  • Sample Solution (from formulations): For formulations like microemulsion gels, extract a quantity of the formulation equivalent to 10 mg of this compound with acetonitrile in a 50 mL volumetric flask.[3] Dilute the resulting solution to the desired concentration (e.g., 200 ng/10 µl).[3] For tablets, an appropriate extraction procedure with a suitable solvent like methanol should be developed and validated.

Chromatographic Conditions

Table 2: HPTLC Method Parameters

ParameterMethod 1Method 2
Stationary Phase HPTLC plates with silica gel 60 F254HPTLC plates with silica gel 60 F254[1][2]
Mobile Phase Toluene: Ethyl acetate: Formic acid (6:4:0.3, v/v/v)[3][4][]Ethyl acetate: Toluene: Butylamine (2:2:1, v/v/v)[1][2]
Chamber Saturation 20 minutes with the mobile phase20 minutes with the mobile phase
Application Volume 10 µL10 µL
Band Width 8 mm8 mm
Development Distance 80 mm80 mm
Drying Air-dry the plate after developmentAir-dry the plate after development
Detection Wavelength 379 nm[3][4][]288 nm[1][2]
Step-by-Step Protocol
  • Chamber Saturation: Pour the chosen mobile phase into the twin-trough chamber and line the chamber with filter paper. Allow the chamber to saturate for at least 20 minutes.

  • Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate using a suitable applicator.

  • Development: Place the HPTLC plate in the saturated chamber and allow the mobile phase to ascend up to the marked development distance.

  • Drying: Remove the plate from the chamber and dry it in a current of air.

  • Densitometric Analysis: Scan the dried plate using a TLC scanner at the specified detection wavelength.

  • Identification and Quantification: Identify this compound and its impurities in the sample chromatogram by comparing the Rf values with those of the standard. Quantify by comparing the peak areas.

Quantitative Data Summary

The following tables summarize the reported performance data for the described HPTLC methods.

Table 3: Chromatographic Data (Rf Values)

CompoundMethod 1 (Rf ± SD)Method 2 (Rf)
This compound0.38 ± 0.03[3][4][]~0.54[6]
Pyridine-2-amineNot ReportedSeparated from this compound[1][2]
Thiophene-related degradation productNot ReportedSeparated from this compound[1][2]

Note: The separation of other EP impurities (B, C, D, E, F, G, H) has not been explicitly demonstrated in the referenced literature for these TLC methods. However, based on the diverse polarities of the mobile phase components, it is anticipated that these methods would offer good selectivity for a range of related substances.

Table 4: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 100 - 400 ng/spot[3][4][]35 - 1820 mg/mL[1][2]
Accuracy (% Recovery) 98.90% - 101.99%RSD < 1%[1][2]
Precision (% RSD) < 2%[]< 2%[1][2]
Limit of Detection (LOD) 25 µ g/spot [3][4]0.86 mg/band[1][2]
Limit of Quantification (LOQ) 50 µ g/spot [3][4]2.30 mg/band[1][2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_tlc TLC/HPTLC Analysis cluster_analysis Data Analysis prep_std Prepare Standard Solutions apply Sample and Standard Application prep_std->apply prep_sample Prepare Sample Solutions prep_sample->apply prep_mobile Prepare Mobile Phase saturate Chamber Saturation prep_mobile->saturate develop Chromatographic Development saturate->develop apply->develop dry Plate Drying develop->dry scan Densitometric Scanning dry->scan identify Identification (by Rf value) scan->identify quantify Quantification (by peak area) scan->quantify report Generate Report identify->report quantify->report

Caption: Experimental workflow for TLC/HPTLC analysis of this compound.

Logical Relationships in TLC Separation

G cluster_system TLC System Components cluster_interaction Separation Principle cluster_outcome Result mobile_phase Mobile Phase (Polarity & Composition) adsorption Differential Adsorption & Partitioning mobile_phase->adsorption stationary_phase Stationary Phase (Silica Gel) stationary_phase->adsorption sample Analyte Mixture (this compound & Impurities) sample->adsorption separation Separation of Spots (Differential Migration) adsorption->separation rf_value Rf Value (Characteristic for each compound) separation->rf_value

Caption: Factors influencing the TLC separation of this compound and its impurities.

References

Application Notes & Protocols: Formulation of Tenoxicam-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tenoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, utilized for its analgesic, anti-inflammatory, and antipyretic properties in managing conditions like rheumatoid arthritis and osteoarthritis.[1][2][3] Its clinical application is often hampered by poor aqueous solubility, significant gastrointestinal side effects, and a first-pass metabolism effect when administered orally.[1] Encapsulating this compound within nanoparticle-based drug delivery systems offers a promising strategy to overcome these limitations. Nanoparticles can enhance drug solubility, improve bioavailability, and enable targeted delivery to inflamed tissues, thereby increasing therapeutic efficacy while minimizing systemic side effects.[4][5] This document provides detailed protocols for the formulation and characterization of various this compound-loaded nanoparticles.

Data Summary: Physicochemical Properties of this compound Nanoparticles

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulation strategies.

Table 1: Chitosan & Vesicular Nanoparticle Formulations

Formulation TypeKey ComponentsParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
Chitosan NPChitosan, Sodium TPP178.30-+35.599.1 - 99.8[1]
Ultradeformable VesiclesSoya lecithin, Tween-8082.80 ± 0.74---[6]
Chitosan-coated InvasomesL-alpha-phosphatidylcholine, Chitosan, Limonene192.80 ± 4.600.252 ± 0.03+46.10 ± 3.5894.19 ± 3.77[7]
EthosomesLecithin, Ethanol (30% v/v)----[8][9]

Table 2: Lipid-Based Nanoparticle Formulations

Formulation TypeKey ComponentsParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
Nanostructured Lipid Carriers (NLCs)Solid Lipid, Liquid Lipid679.4 ± 51.3~0.02-4.2492.36[10]
Solid Lipid Nanoparticles (SLNs)-58.1 ± 3.1--69.6 ± 2.6[11]
HyalcubosomesGlyceryl monooleate, Poloxamer, Sodium hyaluronate< 250--14.5> 90[12]

Table 3: Nanocrystal and Nanosponge Formulations

Formulation TypeKey ComponentsParticle Size (nm)PDIZeta Potential (mV)In Vitro Release (Time)Reference
Nanocrystals (Antisolvent)This compound, Cremophor-EL74 ± 110.159 ± 0.010-48.33Complete (80 min)[13][14]
NanospongesEthyl Cellulose, PVA---65.4% (6 h)[2]

Experimental Protocols: Formulation Methods

Detailed methodologies for preparing this compound-loaded nanoparticles are provided below.

Protocol: Chitosan Nanoparticles via Ionic Gelation

This method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.

Materials:

  • This compound

  • Chitosan

  • Sodium Tripolyphosphate (TPP)

  • Acetic Acid

  • Deionized Water

Procedure:

  • Prepare a chitosan solution (e.g., 1.5% w/v) by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.

  • Dissolve this compound in the chitosan solution.

  • Prepare an aqueous solution of TPP (e.g., 0.25% w/v).[1]

  • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.

  • Observe the formation of an opalescent suspension, indicating the spontaneous formation of nanoparticles.

  • Continue stirring for an additional 30-60 minutes to ensure stabilization of the nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove unreacted reagents, and lyophilize for long-term storage.

Protocol: Nanostructured Lipid Carriers (NLCs) via High Shear Homogenization

This technique involves the dispersion of a lipid phase into an aqueous phase to form a nanoemulsion, which is then solidified.

Materials:

  • This compound

  • Solid Lipid (e.g., Stearic Acid)

  • Liquid Lipid (e.g., Oleic Acid)

  • Surfactant (e.g., Tween 80)

  • Deionized Water

Procedure:

  • Melt the solid and liquid lipids together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the this compound in this molten lipid phase.

  • In a separate beaker, heat the aqueous phase containing the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer (e.g., at 15,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Subject the coarse emulsion to ultrasonication using a probe sonicator to further reduce the particle size.[10]

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid NLCs.

  • The NLC dispersion can be used directly or incorporated into a hydrogel base for topical application.[10]

Protocol: Ultradeformable Vesicles via Solvent Injection

This method is suitable for forming highly flexible vesicles that can enhance skin penetration.

Materials:

  • This compound

  • Soya Lecithin (Phospholipid)

  • Edge Activator/Surfactant (e.g., Tween-80, Span-80)[15]

  • Organic Solvent (e.g., Chloroform, Ethanol)

  • Aqueous Buffer (e.g., Phosphate Buffer pH 7.4)

Procedure:

  • Dissolve the soya lecithin and the surfactant in the organic solvent to form the organic phase.[15]

  • Dissolve this compound in the aqueous buffer, which serves as the aqueous phase. Heat the aqueous phase to a temperature above the lipid phase transition temperature (e.g., 55°C).[15]

  • Inject the organic phase slowly (e.g., at a rate of 0.2 mL/min) into the heated aqueous phase under constant stirring.[15]

  • The solvent will evaporate, leading to the self-assembly of ultradeformable vesicles.

  • Continue stirring until the organic solvent has been completely removed.

  • The resulting vesicular suspension can be sonicated briefly to reduce size and improve homogeneity.

Experimental Protocols: Characterization

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the stability and in vivo fate of nanoparticles.

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used for measuring particle size/PDI and zeta potential, respectively.[13]

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water or an appropriate buffer to achieve a suitable scattering intensity.

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the instrument (e.g., a Malvern Zetasizer).

    • Perform the measurement at a fixed temperature (e.g., 25°C) and scattering angle.

    • Analyze the correlation function to determine the mean particle size and PDI. For zeta potential, the electrophoretic mobility is measured and converted.

    • Measurements should be performed in triplicate.[6]

Entrapment Efficiency (EE%) and Drug Loading (DL%)

These metrics quantify the amount of drug successfully encapsulated within the nanoparticles.

  • Method: Indirect quantification by separating the nanoparticles from the aqueous medium containing the free, unentrapped drug.

  • Procedure:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the free drug.

    • Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (e.g., at 351 nm) or HPLC.[8]

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

      • DL% = [(Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles] x 100

In Vitro Drug Release

This study evaluates the rate and mechanism of drug release from the nanoparticles.

  • Method: Dialysis bag diffusion method.

  • Procedure:

    • Transfer a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12 kDa).

    • Seal the bag and immerse it in a receptor medium (e.g., Phosphate Buffer pH 6.8 or 7.4) maintained at 37±0.5°C with constant stirring.[2][16]

    • At predetermined time intervals, withdraw a sample of the receptor medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

    • Plot the cumulative percentage of drug released versus time.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz to illustrate key processes and pathways.

G cluster_prep Formulation Stage cluster_char Characterization Stage A 1. Drug & Excipient Solubilization B 2. Organic/Aqueous Phase Mixing A->B C 3. Nanoparticle Self-Assembly (e.g., Homogenization, Gelation) B->C D 4. Purification (e.g., Centrifugation) C->D E Particle Size & PDI (DLS) D->E Analysis F Zeta Potential (ELS) D->F Analysis G Entrapment Efficiency (Indirect Method) D->G Analysis H In Vitro Release (Dialysis) D->H Analysis

Caption: Experimental workflow for nanoparticle formulation and characterization.

G cluster_drug Drug Action at Cellular Level cluster_delivery Targeted Delivery Mechanism TNX This compound COX COX-1 / COX-2 Enzymes TNX->COX Inhibits PG Prostaglandins COX->PG Synthesizes Inflam Inflammation & Pain PG->Inflam Mediates NP This compound-Loaded Nanoparticle Blood Systemic Circulation NP->Blood Site Inflamed Tissue (e.g., Arthritic Joint) Blood->Site Passive Targeting (Enhanced Permeation) Site->TNX Releases Drug

Caption: Mechanism of this compound action and nanoparticle-mediated targeted delivery.

In Vivo Anti-Inflammatory Assessment

The efficacy of this compound-loaded nanoparticles is commonly evaluated using the carrageenan-induced paw edema model in rats, which serves as an acute model of inflammation.[10][11]

  • Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by swelling (edema). The anti-inflammatory effect of the formulation is quantified by measuring the reduction in paw volume over time compared to control groups.

  • Typical Outcome: Studies consistently show that nanoparticle formulations of this compound (e.g., NLC-hydrogels, SLN-gels) significantly inhibit paw edema, with efficacy often comparable or superior to orally administered this compound.[6][10] This enhanced activity is attributed to improved drug permeation and localized drug retention at the site of inflammation.[11] In some cases, nanoparticle formulations have been shown to down-regulate inflammatory markers like COX-2 and prostaglandin E-2 (PGE2) more effectively than free drug gels.[7]

Conclusion

Formulating this compound into nanoparticles presents a highly effective strategy to enhance its therapeutic potential for treating inflammatory disorders like osteoarthritis.[7] Various platforms, including lipid-based carriers, polymeric nanoparticles, and vesicles, have been successfully developed. These advanced delivery systems improve this compound's solubility, facilitate its transport across biological barriers like the skin, and allow for sustained and targeted drug action.[11][17] The provided protocols offer a foundational guide for the development and characterization of these promising drug delivery systems, paving the way for safer and more effective anti-inflammatory therapies.

References

Development of a Transdermal Gel Formulation Containing Tenoxicam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a transdermal gel formulation containing Tenoxicam, a potent non-steroidal anti-inflammatory drug (NSAID). By delivering this compound directly to the site of inflammation, transdermal formulations aim to reduce the gastrointestinal side effects associated with oral administration.[1][2] This guide covers various formulation strategies, including the use of nanocarriers to enhance drug penetration, and outlines the key experimental procedures for characterization and evaluation.

Formulation Strategies and Key Components

The development of an effective this compound transdermal gel involves the careful selection of excipients to ensure optimal drug release, skin permeation, and stability. Several approaches have been investigated, with a focus on overcoming the poor transdermal penetration of this compound.[1]

Gelling Agents

Gelling agents form the structural matrix of the gel. Carbopol® polymers, particularly Carbopol® 934 and 940, are widely used due to their excellent gelling capacity and compatibility with other excipients.[3][4] The concentration of the gelling agent is a critical parameter influencing the viscosity and, consequently, the drug release profile of the formulation.[3]

Penetration Enhancers

To improve the transport of this compound across the stratum corneum, various penetration enhancers can be incorporated. These include:

  • Solvents: Propylene glycol, polyethylene glycols (PEGs), and ethanol are commonly used to enhance drug solubility and partitioning into the skin.[4][5]

  • Surfactants: Tween® 80 and Span® 80 can increase skin permeability by disrupting the lipid bilayer of the stratum corneum.[3][6]

Nanocarrier-Based Formulations

Encapsulating this compound in nanocarriers has emerged as a promising strategy to significantly improve its transdermal delivery. These systems can protect the drug from degradation, control its release, and enhance its penetration into the skin.

  • Ultradeformable Vesicles (Transfersomes®): These are highly elastic vesicles, typically composed of phospholipids (e.g., soya lecithin) and an edge activator (a surfactant like Tween® 80 or sodium deoxycholate), which can squeeze through pores much smaller than their own diameter.[1][3]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering good biocompatibility and the ability to provide sustained drug release.[7]

  • Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts as an efficient permeation enhancer.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound transdermal gel formulations.

Table 1: Composition of this compound Gel Formulations

Formulation IDGelling AgentNanocarrier SystemKey ExcipientsReference
G-21.5% Carbopol® 934Ultradeformable Vesicles (Soya lecithin, Tween-80)Triethanolamine, Methyl paraben, Propyl paraben[1][3]
F315% w/w Carbopol® 934-Glycerin[4]
F81.5% w/w Carbopol® 934Ethosomes (Lecithin, Ethanol)-[8]
SLN-gelNot specifiedSolid Lipid Nanoparticles-[7]
F19-Pluronic/Lecithin Organogel-[9]

Table 2: In Vitro and Ex Vivo Performance of this compound Gel Formulations

Formulation IDTransdermal Flux (µg cm⁻² h⁻¹)Cumulative Drug Release (%)Key FindingsReference
G-2 (Vesicle Gel)30.52 ± 0.75~60% after 24h (Rat Skin)Almost twice the flux of gel with free drug.[3]
G-4 (Free Drug Gel)16.94 ± 0.85~30% after 24h (Rat Skin)Lower permeation compared to vesicle-based gel.[3]
F8 (Ethosomal Gel)-95.06 ± 0.15% (in vitro)High in vitro release rate.[8]
SLN-gel--Increased this compound activity and skin level by 40% and 227% respectively.[7]
F7 (Transdermal Film)-~75% after 24hHighest release among tested film formulations.[10]

Table 3: In Vivo Anti-inflammatory Activity of this compound Gel Formulations

FormulationAnimal ModelEdema Inhibition (%)Time PointReference
1% this compound in Carbopol 940Carrageenan-induced rat paw edema52%-[2]
F3 (Carbopol 934 + Glycerin)Carrageenan-induced rat paw edema78.26%5 hours[4]
This compound NanogelCarrageenan-induced rat paw edema85%4 hours[11]
G-2 (Vesicle Gel)Carrageenan-induced rat paw edemaSignificantly better than oral this compound-[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of a this compound transdermal gel.

Preparation of Ultradeformable Vesicles containing this compound

This protocol is based on the solvent injection method.[1][3]

Materials:

  • This compound

  • Soya lecithin

  • Surfactant (e.g., Tween® 80, Span® 80, Sodium deoxycholate)

  • Chloroform

  • Methanol

  • Phosphate buffer (pH 7.4)

Procedure:

  • Dissolve the surfactant and soya lecithin in a 7:3 mixture of chloroform and methanol.

  • Prepare an aqueous phase by dissolving this compound (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Heat the aqueous phase to 55°C and maintain constant stirring.

  • Inject the organic phase into the aqueous phase at a rate of 0.2 mL/min.

  • Continue stirring to allow for the formation of vesicles and the evaporation of the organic solvents.

Formulation of this compound Gel

This protocol describes the incorporation of this compound-loaded nanocarriers into a Carbopol® gel.[1][3]

Materials:

  • This compound-loaded vesicle suspension

  • Carbopol® 934

  • Triethanolamine

  • Methyl paraben

  • Propyl paraben

  • Phosphate buffer (pH 7.4)

Procedure:

  • Disperse the desired amount of Carbopol® 934 (e.g., 1.5% w/w) in the this compound-loaded vesicle suspension with gentle stirring.

  • Add preservatives such as methyl paraben and propyl paraben and stir until dissolved.

  • Neutralize the dispersion by adding triethanolamine dropwise until a transparent gel is formed.

  • Allow the gel to stand to remove any entrapped air bubbles.

In Vitro Drug Release Study

This study is performed using a Franz diffusion cell to evaluate the release of this compound from the gel formulation.[3]

Apparatus and Materials:

  • Franz diffusion cell

  • Dialysis membrane or synthetic membrane

  • Receptor medium (Phosphate buffer, pH 7.4)

  • Magnetic stirrer

  • Water bath maintained at 37 ± 0.5°C

  • UV-Vis Spectrophotometer

Procedure:

  • Mount the dialysis membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped.

  • Place a known quantity of the this compound gel on the membrane in the donor compartment.

  • Maintain the temperature of the receptor medium at 37 ± 0.5°C and stir continuously.

  • Withdraw samples (e.g., 1.5 mL) from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.

  • Analyze the samples for this compound concentration using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 368 nm).[1]

Ex Vivo Skin Permeation Study

This study assesses the permeation of this compound through excised animal skin.

Apparatus and Materials:

  • Franz diffusion cell

  • Excised rat or rabbit abdominal skin

  • Receptor medium (Phosphate buffer, pH 7.4)

  • Other materials as in the in vitro release study

Procedure:

  • Excise the abdominal skin from a euthanized animal and remove the subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Follow steps 2-7 of the in vitro drug release study protocol.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory efficacy of the topical formulation.[2][7]

Animals:

  • Wistar rats (150-200 g)

Materials:

  • This compound gel formulation

  • Control gel (without this compound)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (e.g., control, standard, test formulation).

  • Apply a known amount of the respective gel formulation to the plantar surface of the right hind paw of each rat.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution subcutaneously into the plantar side of the treated paw to induce inflammation.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours).

  • Calculate the percentage of edema inhibition for each group relative to the control group.

Visualizations

The following diagrams illustrate key workflows and concepts in the development of a this compound transdermal gel.

G cluster_formulation Formulation Development cluster_evaluation Evaluation A This compound (API) C Nanocarrier Preparation (e.g., Ultradeformable Vesicles) A->C B Excipient Selection (Gelling Agents, Enhancers) D Gel Formulation B->D C->D E Physicochemical Characterization (pH, Viscosity, Drug Content) D->E F In Vitro Drug Release (Franz Diffusion Cell) D->F G Ex Vivo Skin Permeation F->G H In Vivo Anti-inflammatory Study (Carrageenan Paw Edema) G->H I Optimized this compound Transdermal Gel H->I G cluster_skin Skin Layers cluster_delivery Drug Delivery Stratum Corneum Stratum Corneum Viable Epidermis Viable Epidermis Dermis Dermis Systemic Circulation\n(Reduced) Systemic Circulation (Reduced) Dermis->Systemic Circulation\n(Reduced) Local Site of Action\n(Targeted) Local Site of Action (Targeted) Dermis->Local Site of Action\n(Targeted) Gel This compound Gel (Applied Topically) Vesicle Nanocarrier (e.g., Vesicle) Gel->Vesicle Release Vesicle->Stratum Corneum Penetration

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tenoxicam Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the non-steroidal anti-inflammatory drug (NSAID) tenoxicam in their biochemical assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] By inhibiting COX, this compound exerts anti-inflammatory, analgesic, and antipyretic effects.[2]

Q2: In which types of biochemical assays is this compound most likely to cause interference?

Based on its chemical properties and mechanism of action, this compound is most likely to interfere with:

  • Peroxidase-based assays: Assays that utilize horseradish peroxidase (HRP) or other peroxidases for signal generation are highly susceptible to interference. This compound can be oxidized by peroxidases, leading to the generation of metabolites and light emission, which can produce false signals.[3][4]

  • Assays involving reactive oxygen species (ROS): this compound has demonstrated free radical scavenging activity, particularly against hydroxyl, superoxide, and peroxyl radicals.[5] This can lead to inaccurate results in assays that measure or are affected by ROS levels.

  • Spectrophotometric assays: this compound exhibits significant absorbance in the UV-visible spectrum, which may lead to spectral interference in colorimetric assays, especially if the assay wavelength is near one of this compound's absorbance maxima.

Q3: Is there evidence of this compound interfering with common protein quantification assays like the Bradford or BCA assay?

While general studies on drug interference in protein assays exist, there is no specific published evidence detailing interference by this compound or other oxicams in the Bradford or bicinchoninic acid (BCA) assays.[6] However, due to the potential for spectral overlap, it is crucial to run appropriate controls.

Q4: Can this compound affect cell-based assays?

In some in vitro studies, this compound has been shown to have no effect on the release of superoxide anion, lysosomal enzymes, or collagenase from cultured cells.[2] However, its primary pharmacological effect of inhibiting prostaglandin synthesis can influence cellular processes in assays where prostaglandins play a role. Furthermore, at high concentrations, like other NSAIDs, it may have off-target effects.

Troubleshooting Guides

Issue 1: Unexpected or high background signals in a peroxidase-based assay (e.g., ELISA, HRP-based colorimetric assays).

Possible Cause: this compound is a substrate for peroxidases and its oxidation can generate a signal, leading to false-positive results or high background.[3][4]

Troubleshooting Steps:

  • Review Assay Components: Confirm if your assay uses horseradish peroxidase (HRP) or another peroxidase in its detection system.

  • Run a "this compound-only" Control: Prepare a control well/tube containing all assay components except the analyte of interest, but including this compound at the same concentration as in your experimental samples. A significant signal in this control indicates interference.

  • Sample Dilution: Dilute the sample containing this compound to a concentration that minimizes interference while still allowing for the detection of your analyte.

  • Consider an Alternative Assay: If dilution is not feasible, switch to an assay that does not rely on a peroxidase-based detection system.

Issue 2: Lower than expected results in an assay measuring oxidative stress or reactive oxygen species (ROS).

Possible Cause: this compound's ability to scavenge free radicals can neutralize the ROS being measured, leading to an underestimation of their levels.[5]

Troubleshooting Steps:

  • Assess this compound's Scavenging Activity: Perform a control experiment to quantify the extent of ROS scavenging by this compound at the concentrations used in your assay.

  • Choose a Different ROS Probe: Select a ROS detection reagent that is less susceptible to interference from this compound.

  • Sample Pre-treatment: If possible, remove this compound from the sample before the assay. Methodologies like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be explored, but validation is crucial to ensure the analyte of interest is not also removed.

Issue 3: Inconsistent or unexpected absorbance readings in a colorimetric assay.

Possible Cause: The intrinsic absorbance of this compound may be interfering with the spectrophotometric measurement of the assay's chromophore.

Troubleshooting Steps:

  • Measure this compound's Absorbance Spectrum: Determine the absorbance spectrum of this compound in the assay buffer to identify any overlap with the assay's measurement wavelength.

  • Subtract Background Absorbance: Run a sample blank containing this compound at the relevant concentration to measure its contribution to the total absorbance and subtract this value from your experimental samples.

  • Select an Alternative Wavelength: If the assay allows, choose a measurement wavelength where this compound absorbance is minimal.

  • Use a Different Assay Methodology: Consider switching to a non-colorimetric method, such as a fluorescent or chemiluminescent assay, that is less prone to spectral interference.

Data Presentation

Table 1: Physicochemical Properties of this compound Relevant to Assay Interference

PropertyValue(s)Potential for Interference
Molar Mass 337.38 g/mol General property, no direct interference.
Solubility Sparingly soluble in water and ethanol. Soluble in DMSO.The use of organic solvents like DMSO to dissolve this compound may affect enzyme activity or other assay components.
UV/Vis Absorbance Maxima (λmax) In ethanol: ~351-375 nm (pH dependent)High potential for spectral interference in colorimetric assays with measurement wavelengths in this range.
pKa ~1.1 and ~5.3The ionization state of this compound will vary with pH, which can affect its solubility, binding to proteins, and reactivity.

Experimental Protocols

Protocol 1: Assessing this compound Interference in a Peroxidase-Based Assay

  • Prepare Reagents: Prepare all assay reagents according to the manufacturer's protocol. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer to create a series of concentrations to be tested.

  • Set up Controls:

    • Negative Control: Assay buffer without analyte or this compound.

    • Positive Control: Assay buffer with a known concentration of the analyte.

    • This compound Interference Controls: Assay buffer with each concentration of this compound, but without the analyte.

  • Perform Assay: Add the appropriate controls and samples to the assay plate. Add all other reagents, including the peroxidase substrate, as per the protocol.

  • Measure Signal: Read the absorbance, fluorescence, or luminescence according to the assay instructions.

  • Analyze Data: Compare the signal from the "this compound Interference Controls" to the "Negative Control". A signal significantly above the negative control indicates interference.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup A Prepare Assay Reagents B Prepare this compound Dilutions C Negative Control (Buffer Only) A->C D Positive Control (Analyte Only) A->D E Test Samples (Analyte + this compound) A->E F Interference Control (this compound Only) A->F B->E B->F G Add Detection Reagents (e.g., HRP Substrate) H Incubate G->H I Measure Signal (e.g., Absorbance) H->I J Analyze Data I->J

Caption: Workflow for testing this compound interference.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Issue Inaccurate Assay Results in presence of this compound Cause1 Spectral Interference (this compound absorbs light at assay wavelength) Issue->Cause1 Cause2 Chemical Reactivity (this compound reacts with assay reagents) Issue->Cause2 Cause3 Biological Activity (this compound scavenges ROS or inhibits non-target enzymes) Issue->Cause3 Sol1 Run Controls (Sample blank with this compound) Cause1->Sol1 Sol4 Use Alternative Assay (Different detection method or principle) Cause1->Sol4 Sol2 Sample Dilution Cause2->Sol2 Sol3 Sample Pre-treatment (e.g., SPE, LLE) Cause2->Sol3 Cause2->Sol4 Cause3->Sol2 Cause3->Sol4

Caption: Troubleshooting logic for this compound interference.

References

Strategies to improve the stability of Tenoxicam in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Tenoxicam in experimental conditions.

Troubleshooting Guide

Q1: My this compound solution is turning yellow and showing degradation peaks in HPLC analysis. What could be the cause and how can I prevent it?

A1: Yellowing of your this compound solution and the appearance of degradation peaks are likely due to photodegradation. This compound is known to be sensitive to light, particularly UV radiation.[1][2] Exposure to sunlight or artificial light sources can lead to the formation of various photodegradation products.[1]

Troubleshooting Steps:

  • Protect from Light: Always store this compound powder and solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.[2] Conduct experiments under low-light conditions whenever possible.

  • Solvent Choice: The solvent can influence the rate of photodegradation. While methanol is often used, consider the stability of this compound in your specific experimental medium.

  • Concentration Dependence: The photodegradation of this compound can be concentration-dependent.[2] Higher concentration solutions may exhibit different degradation kinetics. Be consistent with the concentrations used in your experiments.

Q2: I'm observing poor solubility and precipitation of this compound in my aqueous buffer. How can I improve its solubility and maintain a stable solution?

A2: this compound is a poorly water-soluble drug, which can lead to precipitation in aqueous media.[3][4] Its solubility is also pH-dependent.[4]

Troubleshooting Steps:

  • pH Adjustment: this compound's solubility can be influenced by the pH of the medium. It is more soluble in alkaline solutions.[5] Carefully adjust the pH of your buffer to an optimal range for this compound solubility without compromising its stability or the experimental requirements.

  • Co-solvent Systems: Employing a co-solvent system can significantly enhance this compound's solubility.[3][6] A ternary system of Dimethylsulfoxide (DMSO), polyethoxylated castor oil, and ethanol has been shown to be effective.[3][6]

  • Solid Dispersions: Preparing solid dispersions of this compound with polymers can improve its dissolution rate and solubility.[7][8][9][10] Common polymers used include Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), and superdisintegrants like Explotab and Croscarmellose Sodium.[7][8][9][10]

  • Initial Dissolution in Organic Solvent: For preparing aqueous solutions, first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[11] Note that aqueous solutions prepared this way are not recommended for storage for more than one day.[11]

Q3: My this compound sample shows signs of degradation even when stored in the dark at room temperature. What other factors could be at play?

A3: Besides light, this compound stability can be affected by temperature and pH.

Troubleshooting Steps:

  • Temperature Control: Elevated temperatures can accelerate the degradation of this compound.[12][13][14] Store stock solutions and solid compounds at recommended temperatures, typically at -20°C for long-term stability.[11] For experimental procedures, maintain a controlled and consistent temperature.

  • pH of the Medium: this compound can undergo hydrolysis in both acidic and basic conditions, leading to the formation of degradation products.[15][16] The degradation pathway and products can differ depending on the pH. It is crucial to use buffers that maintain a stable pH throughout the experiment.

  • Oxidative Stress: Under certain conditions, this compound can be susceptible to oxidative degradation.[17] If your experimental setup involves oxidizing agents, this could be a cause of instability. Consider using antioxidants if compatible with your experiment.

Frequently Asked Questions (FAQs)

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways for this compound are:

  • Photodegradation: Occurs upon exposure to light, especially UV radiation, leading to the formation of several degradation products.[1][2]

  • Hydrolysis: this compound can degrade in both acidic and basic environments.[15][16] The degradation in acidic conditions has been shown to yield products like pyridine-2-amine.[15]

  • Thermal Degradation: High temperatures can cause the breakdown of the molecule.[12]

  • Oxidative Degradation: this compound can be completely decomposed under oxidative stress conditions.[17]

Q5: How can I improve the dissolution rate of this compound for in vitro release studies?

A5: Several techniques can enhance the dissolution rate of this compound:

  • Solid Dispersions: This is a highly effective method. Dispersing this compound in a matrix of polymers like HPMC, PVP, or superdisintegrants like Explotab significantly improves its dissolution profile.[7][8][9][10] A solid dispersion with a 1:1 ratio of this compound to Explotab showed 96.5% drug release in 20 minutes, compared to 28.3% for the commercial tablet.[7][10]

  • Spherical Agglomeration: This particle engineering technique can improve the dissolution rate by modifying the crystal habit of the drug.[4]

  • Nanocrystallization: Reducing the particle size to the nanoscale can increase the surface area and thereby enhance the dissolution velocity.[18]

Q6: What are the recommended storage conditions for this compound?

A6:

  • Solid Form: Store as a crystalline solid at -20°C for long-term stability (≥4 years).[11]

  • Stock Solutions in Organic Solvents: Solutions in organic solvents like DMSO can be prepared. It is advisable to purge the solvent with an inert gas before dissolving the drug.[11]

  • Aqueous Solutions: Aqueous solutions are sparingly soluble and not recommended for storage for more than one day.[11] If prepared, they should be protected from light and stored at a cool temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Water<1
Ethanol<1
Methanol<1
Propylene Glycol<1
Polyethoxylated Castor Oil4.89
DMSO~20
1:1 DMSO:PBS (pH 7.2)~0.5

(Source:[3][11])

Table 2: Comparison of Dissolution Enhancement Techniques for this compound

TechniqueCarrier/MethodDrug:Carrier RatioDissolution ImprovementReference
Solid DispersionExplotab1:196.5% release in 20 min[7][10]
Solid DispersionHPMC1:2Significant improvement over intact drug[8][9]
Co-solvent SystemDMSO/Polyethoxylated Castor Oil/Ethanol5:4:1 (v/v/v)Resulted in a high solubility of 20.73 mg/mL[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion using Freeze-Drying

This protocol is based on the methodology to improve the solubility and dissolution rate of this compound.[8][9]

  • Preparation of Solution: Dissolve this compound and Hydroxypropyl Methylcellulose (HPMC) in a suitable solvent (e.g., a mixture of ethanol and dichloromethane) at the desired drug-to-carrier ratio (e.g., 1:1, 1:2, or 2:1 w/w).

  • Stirring: Stir the solution until both components are completely dissolved.

  • Freezing: Rapidly freeze the solution using a dry ice/acetone bath or a freezer set to a very low temperature.

  • Lyophilization: Place the frozen sample in a freeze-dryer. Lyophilize the sample until the solvent is completely removed to obtain a solid dispersion powder.

  • Characterization: Characterize the resulting solid dispersion for its solid-state properties (using techniques like PXRD, DSC, and FT-IR) and dissolution behavior.

Protocol 2: Assessment of this compound Photostability

This protocol provides a general workflow to assess the photodegradation of this compound.[2]

  • Sample Preparation: Prepare this compound solutions of different concentrations (e.g., 2 mg/mL, 250 µg/mL, 40 µg/mL) in a suitable solvent.[2]

  • Light Exposure: Expose the sample solutions to a controlled light source, such as a xenon lamp in a Suntest apparatus, to simulate sunlight.[2]

  • Sampling: At predetermined time intervals, withdraw aliquots of the solutions.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of exposure time to determine the degradation kinetics.

Mandatory Visualizations

Tenoxicam_Degradation_Pathways This compound This compound Photodegradation Photodegradation Products This compound->Photodegradation Light (UV) Hydrolysis_Acidic Acidic Hydrolysis Products (e.g., Pyridine-2-amine) This compound->Hydrolysis_Acidic H+ / H2O Hydrolysis_Basic Basic Hydrolysis Products This compound->Hydrolysis_Basic OH- / H2O Thermal_Degradation Thermal Degradation Products This compound->Thermal_Degradation Heat Oxidative_Degradation Oxidative Degradation Products This compound->Oxidative_Degradation Oxidizing Agents

Caption: Major degradation pathways of this compound under various stress conditions.

Stability_Improvement_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_formulation_options Formulation Options cluster_environmental_options Environmental Controls cluster_evaluation Evaluation Problem Poor Stability or Solubility of this compound Formulation Formulation Strategies Problem->Formulation Environmental Environmental Control Problem->Environmental SolidDispersion Solid Dispersion (HPMC, PVP, etc.) Formulation->SolidDispersion Cosolvents Co-solvent Systems (DMSO, Ethanol, etc.) Formulation->Cosolvents Nanocrystals Nanocrystallization Formulation->Nanocrystals Light Light Protection (Amber vials) Environmental->Light Temperature Temperature Control (Refrigeration) Environmental->Temperature pH pH Control (Buffering) Environmental->pH Evaluation Stability & Solubility Assessment (HPLC, Dissolution Testing) SolidDispersion->Evaluation Cosolvents->Evaluation Nanocrystals->Evaluation Light->Evaluation Temperature->Evaluation pH->Evaluation

Caption: Workflow for improving the experimental stability of this compound.

References

Minimizing Tenoxicam-induced cytotoxicity in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to minimize Tenoxicam-induced cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which reduces the synthesis of prostaglandins involved in inflammation and pain.[1][2][3] However, its cytotoxicity in cell culture can be multifactorial and may involve:

  • Oxidative Stress: this compound can modulate the antioxidant redox system.[4][5] Its metabolism, particularly by peroxidases in leukocytes, can produce reactive metabolites.[6] This can lead to an imbalance in reactive oxygen species (ROS), contributing to cellular damage.

  • Apoptosis Induction: Like other NSAIDs, this compound can trigger programmed cell death (apoptosis). This can occur through both COX-dependent and independent pathways, potentially involving the activation of caspases, which are key enzymes in the apoptotic cascade.[7][8]

  • Mitochondrial Dysfunction: Oxidative stress and the apoptotic process often involve the mitochondria, leading to impaired cellular respiration and a decrease in ATP production, which can culminate in cell death.[9]

Q2: What are the common signs of cytotoxicity in my cell culture after this compound treatment?

Common morphological and biochemical signs of cytotoxicity include:

  • Morphological Changes: A visible decrease in the number of adherent cells, changes in cell shape (e.g., rounding up, shrinking), detachment from the culture surface, and the appearance of cellular debris.

  • Reduced Cell Viability: A quantifiable decrease in metabolic activity, often measured by assays like the MTT assay.[10][11]

  • Loss of Membrane Integrity: Increased permeability of the cell membrane, leading to the release of intracellular components like lactate dehydrogenase (LDH), which can be measured with an LDH assay.[12][13]

  • Apoptosis Indicators: Activation of caspases and DNA fragmentation.[9][14]

Q3: How can I reduce this compound's cytotoxic effects while maintaining its experimental relevance?

Minimizing off-target cytotoxicity is crucial for obtaining meaningful experimental results. Key strategies include:

  • Concentration Optimization: Perform a dose-response study to determine the lowest effective concentration of this compound for your specific experimental goals. The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.[15][16]

  • Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired effect.

  • Co-treatment with Antioxidants: The addition of antioxidants may mitigate cytotoxicity caused by oxidative stress.[17][18] Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E.

  • Use of Serum-Containing Media: Serum contains growth factors and proteins that can sometimes have a protective effect on cells, although this may also interfere with the drug's action. The impact of serum should be evaluated for your specific assay.

Q4: Which cell lines might be more sensitive to this compound?

Sensitivity to NSAIDs can be highly cell-type dependent. While comprehensive data on this compound across a wide range of cell lines is limited, factors influencing sensitivity include:

  • Metabolic Activity: Cells with high metabolic rates may be more susceptible to drugs affecting mitochondrial function.

  • COX Enzyme Expression: The relative expression levels of COX-1 and COX-2 can influence a cell line's response to NSAIDs.[19]

  • Oxidative Stress Basal Levels: Cell lines with inherently higher levels of oxidative stress may be more vulnerable to further ROS induction.

  • Apoptotic Threshold: The propensity of a cell line to undergo apoptosis in response to stressors can vary.

It is essential to determine the IC50 value empirically for each cell line used in your experiments.[15][20]

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem: Unexpectedly high cell death at my target this compound concentration.

Possible Cause Suggested Solution
Cell Line Sensitivity The chosen cell line is highly sensitive to this compound. Perform a thorough dose-response curve, starting from a much lower concentration range, to determine the precise IC50 value.[15]
Incorrect Drug Concentration Calculation error or issue with the stock solution. Verify your calculations and prepare a fresh stock solution of this compound.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO). Run a "vehicle control" with only the solvent.
Extended Exposure Time The incubation period is too long. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal exposure time for your desired effect without excessive cytotoxicity.
Suboptimal Cell Health Cells were not healthy or were at an incorrect confluency at the time of treatment. Ensure cells are in the logarithmic growth phase and at the recommended seeding density.

Problem: High variability between replicate wells in my viability assay.

Possible Cause Suggested Solution
Uneven Cell Seeding Inconsistent number of cells seeded per well. Ensure the cell suspension is homogenous before and during plating. Use appropriate pipetting techniques to minimize variation.[12]
"Edge Effect" Wells on the outer edges of the microplate are prone to evaporation, affecting cell growth. Avoid using the outermost wells or ensure proper humidification in the incubator.
Pipetting Errors Inaccurate pipetting of this compound or assay reagents. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Presence of Bubbles Bubbles in the wells can interfere with absorbance or fluorescence readings. Be careful during pipetting to avoid bubble formation.[12]

Experimental Protocols & Methodologies

Protocol 1: MTT Assay for Cell Viability Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Aspirate the old media and add fresh media containing various concentrations of this compound. Include wells for "untreated control" and "vehicle control".

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity and cell death.[13]

Materials:

  • Cells treated as in the MTT assay

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Controls: Set up wells for: no cells (medium background), untreated cells (spontaneous LDH release), and maximum LDH release (cells lysed with a detergent provided in the kit).[13]

  • Compound Treatment: Treat cells with this compound as described previously.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Allow Cells to Adhere (Overnight) seed->adhere prepare_drug 3. Prepare this compound Dilutions treat_cells 4. Treat Cells with This compound & Controls prepare_drug->treat_cells incubate 5. Incubate for Desired Time treat_cells->incubate add_reagent 6. Add Assay Reagent (e.g., MTT, LDH Substrate) incubate->add_reagent incubate_assay 7. Incubate as per Protocol add_reagent->incubate_assay measure 8. Measure Signal (Absorbance/Fluorescence) incubate_assay->measure calc 9. Calculate % Viability or % Cytotoxicity measure->calc plot 10. Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways in this compound Cytotoxicity

G This compound This compound cox COX-1 / COX-2 Inhibition This compound->cox ros ↑ Reactive Oxygen Species (ROS) This compound->ros Off-target effect prostaglandins ↓ Prostaglandins cox->prostaglandins therapeutic Anti-inflammatory Effect prostaglandins->therapeutic mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis & Cell Death cas3->apoptosis antioxidants Antioxidants (e.g., NAC) antioxidants->ros Inhibit

Caption: Pathways in this compound-induced cytotoxicity.

Troubleshooting Logic for High Cytotoxicity

G start High Cytotoxicity Observed q_vehicle Is Vehicle Control Also Toxic? start->q_vehicle a_solvent Reduce Solvent (e.g., DMSO) Concentration q_vehicle->a_solvent Yes q_conc Is this compound Concentration > Expected IC50? q_vehicle->q_conc No a_dose Perform Full Dose-Response Experiment q_conc->a_dose Yes q_time Is Exposure Time > 24h? q_conc->q_time No a_time Perform Time-Course Experiment (e.g., 12h, 24h, 48h) q_time->a_time Yes a_final Consider Co-treatment with Antioxidants q_time->a_final No

Caption: Decision tree for troubleshooting cytotoxicity.

References

Technical Support Center: Addressing Variability in Tenoxicam Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability of Tenoxicam's efficacy in preclinical models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. Its primary mechanism of action is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, this compound has been shown to inhibit the migration of leukocytes to the site of inflammation.

2. Why am I seeing inconsistent results with this compound in my preclinical studies?

Variability in this compound's efficacy in preclinical models can arise from several factors, including:

  • Species-specific differences: The metabolism and pharmacokinetic profile of this compound can vary significantly between different animal species.

  • Choice of preclinical model: The underlying inflammatory pathways differ between models (e.g., carrageenan-induced edema vs. adjuvant-induced arthritis), which can influence the apparent efficacy of this compound.

  • Severity of inflammation: The dose-response relationship of this compound can be affected by the intensity of the inflammatory stimulus.

  • Drug formulation and administration: The solubility, bioavailability, and route of administration of this compound can impact its delivery to the target site and overall efficacy.

  • Animal-related factors: The strain, age, sex, and housing conditions of the animals can all contribute to variability in the experimental results.

3. How does the formulation of this compound affect its efficacy?

This compound is poorly soluble in water, which can lead to low and erratic oral bioavailability. Different formulations have been developed to enhance its solubility and absorption, such as cosolvent systems, spherical agglomerates, and nanogels. The choice of formulation can significantly impact the pharmacokinetic profile and, consequently, the anti-inflammatory effect of the drug. For example, microemulsion-based topical formulations have shown superior efficacy in controlling inflammation compared to conventional creams.[1]

4. Are there known differences in this compound's pharmacokinetics between common preclinical species?

Yes, the pharmacokinetic parameters of this compound can differ between species. While comprehensive comparative data is limited, studies in rats have shown dose-dependent disposition. It is crucial to consider these differences when designing experiments and interpreting data. Plasma protein binding of drugs can also vary between species, which can affect the free drug concentration and pharmacological effect. Generally, many drugs tend to be slightly more bound to human plasma proteins than to those of rats, dogs, or mice.[2]

Troubleshooting Guides

Issue 1: Lower than expected efficacy in a carrageenan-induced paw edema model.

Possible Causes and Solutions:

  • Suboptimal Timing of Drug Administration: The anti-inflammatory effect of this compound is time-dependent. Ensure that the drug is administered at an appropriate time relative to the carrageenan injection to coincide with the peak inflammatory response. The peak edema is typically observed around 3-5 hours post-carrageenan injection.[3]

  • Inappropriate Carrageenan Concentration: The concentration of carrageenan used can influence the severity of inflammation and the apparent efficacy of the drug. A study has shown that paw edema increases with higher concentrations of carrageenan.[4] If the inflammatory response is too severe, it may overwhelm the therapeutic effect of the administered dose of this compound. Consider titrating the carrageenan concentration to achieve a robust but not maximal inflammatory response.

  • Improper Drug Formulation/Solubility: As this compound has poor water solubility, ensure that the drug is properly dissolved or suspended in a suitable vehicle for administration. Inconsistent formulation can lead to variable absorption and efficacy.

  • Incorrect Route of Administration: The route of administration (e.g., oral, intraperitoneal, topical) will significantly affect the bioavailability and onset of action. For oral administration, ensure adequate time for absorption before the inflammatory challenge.

Issue 2: High variability in paw swelling or arthritis scores in an adjuvant-induced arthritis (AIA) model.

Possible Causes and Solutions:

  • Inconsistent Adjuvant Emulsion: The quality and stability of the Complete Freund's Adjuvant (CFA) emulsion are critical for inducing a consistent arthritic response. Ensure the adjuvant is thoroughly and consistently emulsified before each injection.

  • Improper Injection Technique: The site and depth of the adjuvant injection can impact the development and severity of arthritis. For example, injecting too close to the base of the tail may cause severe systemic inflammation, reducing the specific arthritogenic effect.[5]

  • Animal Strain and Vendor: Different rat strains exhibit varying susceptibility to AIA. High-responder strains include Lewis, Sprague-Dawley, and Wistar rats.[6] Furthermore, animals from different vendors may have different microbial compositions, which can affect their immune response.[5] It is recommended to source animals from a consistent vendor and consider the strain's known susceptibility.

  • Subjective Scoring: Clinical scoring of arthritis can be subjective. Ensure that all individuals scoring the animals are properly trained and blinded to the treatment groups to minimize bias. Utilizing objective measurements like paw volume or thickness in addition to a scoring system is recommended.

Issue 3: this compound appears less effective in a collagen-induced arthritis (CIA) model compared to an AIA model.

Possible Causes and Solutions:

  • Different Pathophysiology: AIA and CIA are driven by different immunological mechanisms. AIA is considered a model for reactive arthritis, while CIA more closely resembles the autoimmune aspects of human rheumatoid arthritis.[7] The dominant inflammatory pathways differ between these models, which can lead to differential responses to therapeutic agents.

  • Timing of Treatment Initiation: The efficacy of anti-inflammatory drugs can vary depending on whether they are administered prophylactically (before disease onset) or therapeutically (after disease establishment). The timing of this compound administration in relation to the disease progression in the CIA model may need to be optimized.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Species

SpeciesDoseRouteCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
Human20 mgOral2.7 - 2.80.5 - 4.073 - 77~100[8]
Rat5 mg/kgIV----[9]
Rat10 mg/kgIV----[5]
Rabbit-IM2.851.08--

Note: Comprehensive comparative pharmacokinetic data for this compound across multiple preclinical species in a single study is limited. The provided data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Efficacy of this compound in Preclinical Models

ModelSpeciesRouteDoseEfficacy Endpoint% Inhibition / EffectReference
Carrageenan-induced paw edemaRatTopical (1% gel)1 mg/kgPaw Edema37.14[10]
Carrageenan-induced paw edemaRatTopical (1% gel)3 mg/kgPaw Edema57.27[10]
Carrageenan-induced paw edemaRatOral4 mg/kgPaw Edema26.30[10]
Carrageenan-induced paw edemaRatOral8 mg/kgPaw Edema52.61[10]
Adjuvant-induced arthritisRat--Paw EdemaSignificant reduction[11]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

  • Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the carrageenan injection (typically 30-60 minutes).

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema by the drug treatment is calculated as: [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100.

Adjuvant-Induced Arthritis in Rats
  • Animals: Lewis or Sprague-Dawley rats (6-12 weeks old) are susceptible strains.[12]

  • Adjuvant Preparation: Prepare a suspension of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant - CFA). Ensure the suspension is thoroughly mixed before each injection.

  • Induction of Arthritis: Inject 0.1 mL of the CFA emulsion subcutaneously into the base of the tail or into the sub-plantar region of one hind paw.

  • Drug Administration: Begin this compound or vehicle administration at the desired time point (prophylactic or therapeutic).

  • Clinical Assessment: Monitor the animals daily for the onset and severity of arthritis. Clinical signs typically appear around 10-14 days after induction. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint stiffness.

  • Paw Volume Measurement: Measure the volume of both hind paws at regular intervals to quantify the swelling.

  • Histopathology (Optional): At the end of the study, joints can be collected for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever This compound This compound This compound->COX1_COX2 Inhibition Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, this compound) Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Paw Volume Measurement Group_Allocation->Baseline_Measurement Drug_Administration Drug/Vehicle Administration Baseline_Measurement->Drug_Administration Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Drug_Administration->Inflammatory_Stimulus Time_Course_Measurement Paw Volume Measurement (e.g., 1-5 hours) Inflammatory_Stimulus->Time_Course_Measurement Calculate_Edema Calculate % Edema Time_Course_Measurement->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis Troubleshooting_Logic Inconsistent_Results Inconsistent Efficacy of this compound Check_Formulation Check_Formulation Inconsistent_Results->Check_Formulation Is the drug fully solubilized? Improve_Solubility Improve Solubility: - Use appropriate vehicle - Consider alternative formulation Check_Formulation->Improve_Solubility No Check_Model_Parameters Check_Model_Parameters Check_Formulation->Check_Model_Parameters Yes Species_Difference Species_Difference Check_Model_Parameters->Species_Difference Different species? Review_PK Review Species-Specific Pharmacokinetics Species_Difference->Review_PK Yes Model_Type Model_Type Species_Difference->Model_Type No Review_Model_Pathophysiology Review Model-Specific Pathophysiology Model_Type->Review_Model_Pathophysiology Different model? Disease_Severity Disease_Severity Model_Type->Disease_Severity No Titrate_Stimulus Titrate Inflammatory Stimulus Disease_Severity->Titrate_Stimulus High inflammation? Check_Animal_Factors Review Animal Strain, Age, Sex, Housing Disease_Severity->Check_Animal_Factors No

References

Enhancing the bioavailability of Tenoxicam through novel formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Tenoxicam through novel formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation and characterization of this compound delivery systems.

Nanocrystal Formulations

Question: My this compound nanocrystals are aggregating after production. How can I prevent this?

Answer: Aggregation of nanocrystals is a common issue stemming from their high surface energy. Here are several troubleshooting steps:

  • Stabilizer Screening: The choice and concentration of a stabilizing agent are critical. You may need to screen a variety of stabilizers. For this compound nanocrystals, Cremophor-EL has been shown to be effective.

  • Optimize Drug-to-Stabilizer Ratio: An inadequate amount of stabilizer will fail to prevent aggregation. Experiment with different ratios of this compound to your chosen stabilizer. A ratio of 10:6 (this compound:Cremophor-EL) has been successfully used.[1]

  • Zeta Potential Analysis: Measure the zeta potential of your nanocrystal suspension. A higher absolute value (typically > |30| mV) indicates greater electrostatic repulsion between particles, leading to better stability. If the zeta potential is low, consider using a stabilizer that imparts a greater surface charge.

Question: The particle size of my this compound nanocrystals is too large or shows a wide distribution (high Polydispersity Index - PDI). What can I do?

Answer: To achieve a smaller and more uniform particle size, consider the following:

  • Fabrication Method: The preparation technique significantly impacts particle size. Both acid-base neutralization and antisolvent nanoprecipitation have been successfully used for this compound nanocrystals.[1] Review and optimize the parameters of your chosen method.

  • Stirring/Homogenization Speed: Inadequate energy input during precipitation can lead to larger particles. Ensure vigorous and continuous stirring or homogenization throughout the process.

  • Rate of Addition: The rate at which the drug solution is added to the antisolvent (or vice versa) can influence the nucleation and growth of crystals. A rapid addition under high agitation is generally preferred to promote the formation of smaller nuclei.

Solid Dispersion Formulations

Question: The dissolution rate of my this compound solid dispersion is not significantly improved compared to the pure drug. What could be the problem?

Answer: Several factors can contribute to a lack of dissolution enhancement:

  • Polymer Selection: The choice of carrier polymer is crucial. Hydrophilic polymers like PVP K30, β-cyclodextrin, and superdisintegrants such as Explotab (sodium starch glycolate) and Croscarmellose Sodium have been shown to improve this compound's dissolution.[2][3] If one polymer is not effective, consider trying another or a combination.

  • Drug-to-Polymer Ratio: The ratio of this compound to the polymer can impact the formulation's effectiveness. A 1:1 ratio of this compound to Explotab has demonstrated a significant increase in dissolution.[2]

  • Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, freeze-drying) can affect the physical form of the drug within the polymer matrix.[4][5] Ensure the drug is amorphously dispersed, which can be confirmed by techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Incomplete Solvent Removal: Residual solvent in formulations prepared by the solvent evaporation method can lead to recrystallization of the drug over time, reducing the dissolution rate. Ensure complete solvent removal during the drying process.

Question: How can I be sure that this compound is not degrading during the solid dispersion preparation process?

Answer: To check for degradation, you can perform the following:

  • HPLC Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect degradation products. Compare the chromatograms of your solid dispersion to a standard of pure this compound. The absence of new peaks suggests no degradation.[2]

  • FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify any changes in the chemical structure of this compound. Compare the spectrum of the solid dispersion with those of the pure drug and polymer to look for the disappearance of characteristic drug peaks or the appearance of new ones.[2]

Lipid-Based Formulations (Nanostructured Lipid Carriers - NLCs)

Question: The entrapment efficiency of this compound in my NLCs is low. How can I improve it?

Answer: Low entrapment efficiency (EE) can be addressed by:

  • Lipid Selection: The solubility of this compound in the solid and liquid lipids used is a key factor. Screen different lipids to find a combination that provides good solubility for the drug.

  • Surfactant Concentration: The type and concentration of the surfactant can influence the encapsulation of the drug. Optimize the surfactant concentration to ensure the formation of stable nanoparticles that can effectively entrap the drug.

  • Homogenization and Ultrasonication: The energy input during the preparation process is critical. High-shear homogenization followed by ultrasonication is a common method.[6][7] Optimizing the time and power of these steps can lead to better drug entrapment.

Question: My this compound-loaded NLCs are showing instability during storage. What are the likely causes?

Answer: Instability in NLCs can manifest as particle aggregation, drug leakage, or changes in particle size. To mitigate this:

  • Zeta Potential: As with nanocrystals, a sufficiently high zeta potential is important for the stability of the colloidal dispersion.

  • Storage Temperature: Store the NLC dispersion at an appropriate temperature (often refrigerated) to minimize lipid crystallization changes and drug expulsion.

  • Protective Agents: Consider adding cryoprotectants or lyoprotectants if you plan to freeze-dry the NLCs for long-term storage.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on novel this compound formulations.

Table 1: Solubility Enhancement of this compound in Various Formulations

Formulation TypeKey ComponentsSolubility EnhancementReference
Cosolvent SystemDMSO/Polyethoxylated Castor Oil/Ethanol (5:4:1 v/v)20.73 mg/mL[8][9]
Solid DispersionThis compound:Explotab (1:1)96.5% drug release in 20 min[2]
Spherical AgglomeratesThis compound with PEG 40000.287 mg/mL (vs. 0.021 mg/mL for pure drug)[10][11]

Table 2: Physicochemical Characteristics of this compound Nanoparticle Formulations

Formulation TypePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Zeta Potential (mV)Reference
NanocrystalsCremophor-EL884 ± 120.289 ± 0.013N/AN/A[1][12]
Chitosan NanoparticlesChitosan/TPP178.3N/A99.1 - 99.8%+35.5[13]
NLCsN/A679.4 ± 51.3~0.0292.36%-4.24[7]
SLNsN/A58.1 ± 3.1N/A69.6 ± 2.6%N/A[14]

Table 3: Pharmacokinetic Parameters of this compound Formulations

FormulationAdministration RouteCmax (µg/mL)Tmax (h)Relative Bioavailability (Frel)Reference
Cosolvent SystemIntramuscular (rabbit)2.851.080.89[8]
Commercial TabletOral (human)2.71.04N/A[8]
Commercial TabletOral (human)2.8 ± 0.550.5 - 4.0N/A[15]
Effervescent TabletOral (human)2.7 ± 0.410.5 - 3.096%[15]

Experimental Protocols

Preparation of this compound Nanocrystals by Antisolvent Nanoprecipitation[1]
  • Solvent Phase: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • Antisolvent Phase: Prepare an aqueous solution containing a stabilizing agent (e.g., Cremophor-EL).

  • Precipitation: Under vigorous stirring, inject the this compound solution into the antisolvent phase. The rapid change in solvent polarity will cause the drug to precipitate as nanocrystals.

  • Stabilization: Continue stirring for a defined period to allow the stabilizer to adsorb onto the surface of the nanocrystals.

  • Purification/Solvent Removal: Remove the organic solvent and excess stabilizer, typically through dialysis or centrifugation followed by resuspension.

Preparation of this compound Solid Dispersion by Solvent Evaporation[2][4]
  • Solution Preparation: Dissolve both this compound and the chosen carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to prevent drug degradation.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Size Reduction: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

HPLC Method for this compound Quantification in Plasma[2]
  • Column: C18 column (e.g., 3.9 x 150 mm, 5 µm packing).[8]

  • Mobile Phase: A mixture of 0.02 M sodium acetate, acetonitrile, and methanol (e.g., in a 7:2.5:0.5 v/v/v ratio).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 375 nm.[2]

  • Linear Range: The method should be validated for a linear range relevant to the expected plasma concentrations (e.g., 1-16 µg/mL).[2]

Visualizations

This compound's Mechanism of Action

The primary anti-inflammatory, analgesic, and antipyretic effects of this compound are achieved through the inhibition of cyclooxygenase (COX) enzymes.[16][17][18][19] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[16][17][18]

Tenoxicam_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Promotes This compound This compound This compound->COX_Enzymes Inhibits

Caption: Mechanism of action of this compound via COX enzyme inhibition.

Experimental Workflow for Nanocrystal Formulation and Characterization

This workflow outlines the key steps from the preparation of this compound nanocrystals to their final characterization.

Nanocrystal_Workflow cluster_prep Preparation cluster_char Characterization Prep_Sol Prepare Drug & Stabilizer Solutions Precipitation Antisolvent Precipitation Prep_Sol->Precipitation Purification Purification / Solvent Removal Precipitation->Purification PSD_Zeta Particle Size & Zeta Potential Analysis Purification->PSD_Zeta Morphology Morphological Examination (e.g., SEM/TEM) PSD_Zeta->Morphology Solid_State Solid-State Characterization (DSC, PXRD) Morphology->Solid_State Dissolution In Vitro Dissolution Studies Solid_State->Dissolution

Caption: Workflow for this compound nanocrystal formulation and characterization.

Logical Relationship for Improving Solid Dispersion Performance

This diagram illustrates the logical steps to troubleshoot and improve the performance of this compound solid dispersions.

Solid_Dispersion_Troubleshooting Start Low Dissolution Rate Observed Check_Amorphous Verify Amorphous State (DSC/PXRD) Start->Check_Amorphous Recrystallized Drug is Crystalline Check_Amorphous->Recrystallized Amorphous Drug is Amorphous Check_Amorphous->Amorphous Optimize_Process Optimize Preparation (e.g., faster solvent removal) Recrystallized->Optimize_Process Yes Change_Polymer Screen Different Polymers Amorphous->Change_Polymer Yes End Improved Dissolution Optimize_Process->End Adjust_Ratio Adjust Drug:Polymer Ratio Change_Polymer->Adjust_Ratio Adjust_Ratio->End

Caption: Troubleshooting logic for this compound solid dispersion performance.

References

Technical Support Center: Method Development for Resolving Tenoxicam from Co-administered Drugs in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Tenoxicam and its co-administered drugs. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting advice for common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when developing an HPLC method for the simultaneous analysis of this compound and co-administered drugs like Paracetamol?

A1: When developing an HPLC method for this compound and co-administered drugs, several factors are critical. The choice of a suitable stationary phase, typically a C18 column, is a good starting point.[1] Mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous phase, is crucial for achieving optimal separation.[1][2] The pKa of this compound, an acidic drug, necessitates careful pH control to ensure good peak shape and retention. Operating the mobile phase at a pH that keeps this compound in its non-ionized form, typically around pH 2.5-3.0, is recommended to avoid peak tailing.[1][3] The detection wavelength should be selected to provide adequate sensitivity for all analytes; a diode array detector (DAD) can be beneficial for monitoring multiple wavelengths.[4]

Q2: Which stationary phase is most suitable for resolving this compound from other drugs?

A2: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for the separation of this compound and other non-steroidal anti-inflammatory drugs (NSAIDs), as well as Paracetamol.[1][5][6] For challenging separations, other stationary phases like C8 or phenyl columns could be explored to exploit different selectivity.

Q3: What is a typical mobile phase composition for the analysis of this compound?

A3: A common mobile phase for this compound analysis is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[1][5] A buffer, such as phosphate or acetate, is used to control the pH of the mobile phase.[3][6] For instance, a mobile phase consisting of a mixture of 0.1 M potassium dihydrogen phosphate and acetonitrile (60:40 v/v) with the pH adjusted to 2.8 has been successfully used.[3] Another example is a mobile phase of methanol and water (61:39 v/v) with the pH adjusted to 2.5 with formic acid.[1]

Q4: How does the mobile phase pH affect the chromatography of this compound?

A4: The mobile phase pH significantly impacts the retention and peak shape of this compound. As an acidic compound, this compound's ionization state is pH-dependent. At a pH below its pKa, it will be in its neutral, less polar form, leading to longer retention on a reversed-phase column and generally better peak shape.[3] Conversely, at a pH above its pKa, it will be ionized and more polar, resulting in shorter retention times and potentially poor peak shape due to interactions with residual silanols on the silica-based stationary phase.

Troubleshooting Guide

Peak Shape Problems

Q1: My this compound peak is tailing. What are the possible causes and how can I fix it?

A1: Peak tailing for this compound is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: this compound, being an acidic compound, can interact with free silanol groups on the silica backbone of the stationary phase, leading to tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.0 to ensure this compound is in its non-ionized form.[1][3] This can be achieved by adding an acid like phosphoric acid or formic acid to the mobile phase. Using a highly end-capped C18 column can also minimize these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

Q2: The Paracetamol peak is fronting in my chromatogram. What should I do?

A2: Peak fronting for Paracetamol can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample of Paracetamol can also lead to fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Collapse: Though less common, operating at a very high pressure or with an incompatible mobile phase can damage the column structure, leading to peak fronting.

    • Solution: Check the column's operating pressure and ensure it is within the manufacturer's recommended limits.

Resolution and Retention Time Issues

Q3: I am not getting good resolution between this compound and a co-administered NSAID (e.g., Piroxicam). How can I improve the separation?

A3: Improving the resolution between two closely eluting peaks can be achieved by:

  • Adjusting the Mobile Phase Composition:

    • Organic Modifier Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds and may improve their separation.

    • pH Adjustment: Fine-tuning the pH of the mobile phase can alter the selectivity between the two acidic NSAIDs, potentially leading to better resolution.

  • Changing the Stationary Phase: If adjusting the mobile phase is not sufficient, switching to a column with a different selectivity (e.g., a phenyl or a C8 column) can be effective.

  • Optimizing Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

Q4: The retention times of my analytes are drifting. What could be the cause?

A4: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. This is especially important when using gradient elution or after changing the mobile phase.

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can lead to a gradual change in its composition and, consequently, drifting retention times. Prepare fresh mobile phase and keep the solvent reservoirs covered.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended for robust methods.

  • Pump Issues: Leaks in the pump or check valves can cause inconsistent flow rates, leading to retention time variability. Regular maintenance of the HPLC pump is essential.

Experimental Protocols

Below are detailed methodologies for HPLC analysis of this compound, both alone and in combination with other drugs.

Method 1: HPLC Analysis of this compound in Pharmaceutical Dosage Forms [5]

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: Buffer (60:40 % v/v). The buffer is not specified, but a phosphate buffer at a low pH would be a suitable choice.

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 368 nm

  • Sample Preparation: A standard stock solution of this compound (10 mg in 50 mL of 0.1 N NaOH) is prepared. Working standards are prepared by diluting the stock solution with the mobile phase.

Method 2: Simultaneous Determination of Lornoxicam and Paracetamol by RP-HPLC [6] (This method can be adapted for this compound and Paracetamol)

  • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.05M Ammonium Acetate buffer (pH adjusted to 6.5 with triethylamine) (98:2 v/v)

  • Flow Rate: 0.8 ml/min

  • Detection: UV at 280 nm

  • Retention Times: Lornoxicam (2.086 min), Paracetamol (3.70 min)

Quantitative Data Summary

The following tables summarize the chromatographic parameters from different published methods for the analysis of this compound and its combinations.

Table 1: HPLC Methods for the Determination of this compound

ReferenceStationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
[5]Kromasil C18 (250 x 4.6 mm, 5 µm)Acetonitrile: Buffer (60:40 v/v)1.03682.9
[1]Synergi Hydro-RP C18 (250 x 4.6 mm, 4 µm)Methanol:Water (61:39 v/v), pH 2.5 with formic acid1.0375~4.5
[3]ODS Hypersil C-180.1 M KH2PO4:Acetonitrile (60:40), pH 2.81.03814.29

Table 2: HPLC Methods for the Simultaneous Determination of Oxicams and Paracetamol

ReferenceAnalytesStationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Times (min)Resolution (Rs)
[6]Lornoxicam & ParacetamolPhenomenex C18 (250 x 4.6 mm, 5 µm)Acetonitrile:0.05M Ammonium Acetate buffer (pH 6.5) (98:2 v/v)0.8280Lornoxicam: 2.086, Paracetamol: 3.70>2
[7]Meloxicam & ParacetamolHypersil ODS C18 (150 x 4.6 mm, 5 µm)Methanol:Water (70:30 v/v)0.6240Meloxicam: 3.5, Paracetamol: 5.04.347
[4]Multiple NSAIDs including ParacetamolKromasil C18 (250 x 4.6 mm, 5 µm)Gradient of 15 mM Phosphate buffer (pH 3.25) and Acetonitrile1.1230Paracetamol: ~4.5Not specified

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Final Method A Define Analytical Target Profile (ATP) B Select Stationary Phase (e.g., C18) A->B C Select Mobile Phase (Organic & Aqueous) B->C D Initial Gradient Run C->D E Optimize Mobile Phase pH D->E F Optimize Organic Modifier Ratio E->F G Optimize Flow Rate & Temperature F->G H Evaluate Peak Shape & Resolution G->H I Specificity H->I J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L M Finalized HPLC Method L->M

Caption: A systematic workflow for developing a robust HPLC method.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting_Resolution Start Poor Peak Resolution (Rs < 1.5) Q1 Are retention times too short? Start->Q1 A1_Yes Decrease organic solvent % in mobile phase Q1->A1_Yes Yes Q2 Is peak tailing observed? Q1->Q2 No A1_Yes->Q2 A2_Yes Adjust mobile phase pH to suppress ionization Q2->A2_Yes Yes Q3 Still poor resolution? Q2->Q3 No A2_Yes->Q3 A3_Yes Change stationary phase (e.g., C18 to Phenyl) Q3->A3_Yes Yes End Resolution Improved Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

References

Validation & Comparative

A Comparative Guide to the Quantification of Tenoxicam: HPLC vs. LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Tenoxicam, a non-steroidal anti-inflammatory drug. The following sections detail the experimental protocols and performance data to aid in the selection of the most suitable analytical method.

At a Glance: Method Performance

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. While both methods offer reliability, LC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 75 µg/mL0.50 - 200 ng/mL[1]
Limit of Detection (LOD) ~0.35 µg/mLNot explicitly stated, but LOQ is 0.50 ng/mL[1]
Limit of Quantification (LOQ) ~1.20 µg/mL0.50 ng/mL[1]
Accuracy 98.00 - 102.00% Recovery-5.9 to 2.8% Relative Error[1]
Precision <2% RSD1.0 - 5.4% Coefficient of Variation[1]
Recovery 98.5 - 101.93%78.3 - 87.1%[1]
Selectivity GoodExcellent
Instrumentation Cost LowerHigher
Throughput Generally LowerPotentially Higher

Experimental Protocols: A Detailed Look

The successful implementation of either HPLC or LC-MS/MS methods requires meticulous attention to the experimental setup. The following protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust and widely used technique for the routine analysis of this compound in pharmaceutical formulations.

Chromatographic Conditions:

  • Column: C18 (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Acetonitrile and a buffer solution (e.g., 60:40 v/v). The pH of the aqueous phase is typically adjusted to the acidic range.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV spectrophotometer at a wavelength of 368 nm or 375 nm.

  • Temperature: Ambient

Sample Preparation:

A standard stock solution is typically prepared by accurately weighing this compound standard and dissolving it in a suitable solvent such as 0.1 N NaOH. This stock solution is then serially diluted with the mobile phase to prepare calibration standards and quality control samples. For solid dosage forms, a portion of the crushed tablet is dissolved in the same solvent, sonicated, and filtered before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced sensitivity and selectivity, making it particularly suitable for the determination of this compound in complex biological matrices like human plasma.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 (e.g., Sunfire, or Unison UK-C18, 2.0 mm × 100 mm, 3 µm)[1][2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a volatile buffer (e.g., 15 mM ammonium formate, pH 3.0)[1][2]. A typical composition is 60:40 (v/v) methanol:ammonium formate buffer[1].

  • Flow Rate: 0.20 mL/min[2]

  • Injection Volume: 10 µL

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and an internal standard (e.g., Isoxicam) are monitored[1].

Sample Preparation (from Human Plasma):

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate this compound from the plasma matrix. In a typical LLE protocol, the plasma sample is first acidified, and then the drug is extracted into an organic solvent like ethyl acetate. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection into the LC-MS/MS system[1]. For SPE, a cartridge such as Oasis® MAX can be used for extraction[2].

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflows for both HPLC and LC-MS/MS methods, as well as the logic behind the cross-validation of these two techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Standard/Sample Weighing Dissolution Dissolution & Sonication Start->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Concentration Calculation Integration->Quantification

Caption: General experimental workflow for this compound quantification using HPLC.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Plasma Sample & Internal Standard Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Chromatogram MRM Chromatogram Detection->Chromatogram Integration Peak Area Ratio Calculation Chromatogram->Integration Quantification Concentration Determination Integration->Quantification

Caption: General experimental workflow for this compound quantification using LC-MS/MS.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_comparison Comparative Analysis cluster_evaluation Evaluation HPLC HPLC Method Results Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) HPLC->Comparison LCMSMS LC-MS/MS Method Results LCMSMS->Comparison Agreement Agreement Assessed Comparison->Agreement Conclusion Method Interchangeability Determined Agreement->Conclusion

Caption: Logical relationship in the cross-validation of HPLC and LC-MS/MS methods.

References

A Comparative Analysis of Tenoxicam and Other NSAIDs for Long-Term Management of Chronic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy and safety of Tenoxicam, a long-acting non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs in the management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The information presented is collated from various clinical studies and is intended to support research and development in the field of anti-inflammatory therapeutics.

Comparative Efficacy of this compound and Other NSAIDs

The long-term efficacy of this compound has been evaluated in numerous clinical trials against other NSAIDs. The following tables summarize the key findings from these comparative studies.

Table 1: Efficacy of this compound vs. Piroxicam in Osteoarthritis (6-week study)

Efficacy ParameterThis compound (20 mg/day)Piroxicam (20 mg/day)Statistical Significance
Physician's Global Assessment (Excellent or Good) 82.3%76.0%Not Statistically Significant[1][2]
Patient Withdrawal due to Inefficacy 01 patient-
Dose change due to inefficacy 03 patients-

Table 2: Efficacy of this compound vs. Diclofenac in Arthritis (8-week study)

Efficacy ParameterThis compound (20 mg/day)Diclofenac (100 mg/day)Statistical Significance
Therapeutic Success Rate 88% (15/17 patients)69% (9/13 patients)Not Statistically Significant (p < 0.05)[3]

Table 3: Long-Term Compliance in Rheumatoid Arthritis (6-month study)

Efficacy ParameterThis compound (20 mg/day)Naproxen (500-1000 mg/day)
6-Month Compliance Rate 62%67%[4]
Withdrawal due to Lack of Efficacy Comparable rates in both groups[4]Comparable rates in both groups[4]

Comparative Safety and Tolerability

The safety and tolerability profile of an NSAID is critical for long-term use. The following tables summarize the adverse events and tolerability data from comparative studies.

Table 4: Safety and Tolerability of this compound vs. Piroxicam in Osteoarthritis (6-week study)

Safety/Tolerability ParameterThis compound (20 mg/day)Piroxicam (20 mg/day)Statistical Significance
Incidence of Adverse Events 15.8%21.7%Not Statistically Significant[1][2]
Tolerability (Excellent or Good) 88.2%60.0%-

Table 5: Safety and Tolerability of this compound vs. Diclofenac in Arthritis (8-week study)

Safety/Tolerability ParameterThis compound (20 mg/day)Diclofenac (100 mg/day)Statistical Significance
Incidence of Adverse Events 17.65%23.08%Not Statistically Significant (P < 0.05)[3]
Patient Discontinuation due to Adverse Events 5.88%7.69%-
Investigator's Global Assessment of Tolerability (Excellent or Good) 94.12%76.92%-

Table 6: Safety and Tolerability of this compound vs. Aceclofenac in Rheumatoid Arthritis (3-month study)

Safety/Tolerability ParameterThis compoundAceclofenacStatistical Significance
Withdrawal due to Side Effects 9 patients (6.1%)6 patients (4.1%)-
Withdrawal due to Gastrointestinal Intolerance 6 patients (4.1%)1 patient (0.7%)p = 0.052[5]

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, comparative clinical trials. The general methodology of these studies is outlined below.

1. Study of this compound vs. Piroxicam in Osteoarthritis:

  • Design: A 6-week, double-blind, parallel-group study.

  • Participants: 48 patients with osteoarthritis of the knee or hip.

  • Intervention: Patients were randomized to receive either this compound 20 mg daily or Piroxicam 20 mg daily.

  • Efficacy Assessment: Evaluated based on pain at rest and with mobility, functional status, and a physician's global assessment of therapeutic efficacy.

  • Safety Assessment: Monitored through the incidence of adverse events and pre- and post-therapy hematological and biochemical profiles.[1][2]

2. Study of this compound vs. Diclofenac in Arthritis:

  • Design: An 8-week, randomized, double-blind, comparative study.

  • Participants: 32 patients with arthritis or painful musculoskeletal conditions.

  • Intervention: Following a 7-day washout period with a placebo, patients were randomized to receive either this compound 20 mg/day or Diclofenac 100 mg/day.

  • Efficacy Assessment: Therapeutic success was the primary endpoint.

  • Safety Assessment: Assessed through the incidence of adverse events and monitoring of blood chemistry and hemogram profiles.[3]

3. Study of this compound vs. Naproxen in Rheumatoid Arthritis:

  • Design: A 6-month, double-blind, randomized, multicenter study.

  • Participants: 307 patients with rheumatoid arthritis.

  • Intervention: Patients were randomized to receive either this compound 20 mg daily or Naproxen 500-1000 mg daily.

  • Efficacy and Compliance Assessment: Long-term compliance was the primary outcome, with data collected daily via patient-operated computers for the first 4 weeks.[4]

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound and other NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

NSAID_Mechanism_of_Action AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological Physiological Functions: - Gastric Protection - Platelet Aggregation - Renal Blood Flow PGH2_1->Physiological Prostaglandins Thromboxane A2 Inflammation Inflammation: - Pain - Fever - Swelling PGH2_2->Inflammation Prostaglandins NSAIDs This compound & Other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: General mechanism of action for non-selective NSAIDs like this compound.

The workflow of a typical comparative clinical trial for these NSAIDs is illustrated below.

Clinical_Trial_Workflow Screening Patient Screening (Chronic Inflammatory Condition) Washout Washout Period (If applicable) Screening->Washout Randomization Randomization Washout->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA Arm 1 GroupB Treatment Group B (e.g., Other NSAID) Randomization->GroupB Arm 2 FollowUp Follow-up Visits (Efficacy & Safety Assessment) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis

Caption: Standard workflow for a randomized controlled trial comparing two NSAIDs.

References

Safety Operating Guide

Proper Disposal of Tenoxicam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling tenoxicam must adhere to stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Improper disposal of pharmaceutical waste can lead to environmental contamination and pose health risks. This guide provides essential, step-by-step instructions for the safe and legal disposal of this compound waste generated in a laboratory setting.

This compound is classified for transport as a toxic solid (UN 2811, Hazard Class 6.1), indicating that it must be managed as hazardous waste.[1][2][3] It is crucial to handle this material with appropriate personal protective equipment (PPE) and to follow all institutional and regulatory guidelines for hazardous waste disposal.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including pure unused or expired this compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate: Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical waste streams.[4] Keep it separate to ensure proper handling and disposal.

2. Packaging and Labeling:

  • Container Selection: Use a designated, leak-proof, and sturdy hazardous waste container for collecting solid this compound waste. The container must be compatible with the chemical.[4][5] For chemically-contaminated sharps, a designated "chemical sharps container" should be used.[6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • Accumulation start date (the date the first piece of waste is placed in the container).[5][7]

    • The specific hazard characteristics (e.g., "Toxic").

    • The responsible researcher's name and laboratory location.[6][7]

3. Accumulation and Storage:

  • Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][5][6]

  • Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to prevent spills.[4]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full, or before the accumulation time limit set by your institution is reached, contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and the waste disposal vendor.

  • Final Disposal Method: this compound waste must be disposed of through a licensed hazardous waste disposal company.[3] The primary method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the active pharmaceutical ingredient.[3] Do not dispose of this compound down the drain or in regular solid waste. [1][8]

Hazard and Regulatory Data

The following table summarizes key quantitative and regulatory data for this compound, emphasizing the need for its management as hazardous waste.

ParameterValue / ClassificationSource
UN Number 2811[1][2][3][8]
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound)[1][2][3][8]
Hazard Class 6.1 (Toxic Substances)[1][2][3]
Packing Group III[1][2][3]
RCRA Status Not explicitly P- or U-listed, but should be managed as a characteristic hazardous waste due to toxicity.
Disposal Method Incineration at an approved hazardous waste disposal plant.[3]

Experimental Protocols Referenced

This guidance is based on standard laboratory chemical waste management protocols and information derived from Safety Data Sheets (SDSs) for this compound. No experimental protocols are cited.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

TenoxicamDisposalWorkflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_accumulation Collection & Accumulation cluster_disposal Final Disposal start This compound Waste Generated (e.g., unused product, contaminated labware) identify Identify as Hazardous Waste (Toxic, UN 2811) start->identify segregate Segregate from other waste streams identify->segregate package Place in a compatible, leak-proof container segregate->package label_container Label with 'Hazardous Waste', contents, date, and PI info package->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No contact_ehs Contact Environmental Health & Safety (EHS) for pickup check_full->contact_ehs Yes documentation Complete required waste manifest/paperwork contact_ehs->documentation disposal Disposal via licensed vendor (Incineration) documentation->disposal

References

Personal protective equipment for handling Tenoxicam

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tenoxicam

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.

Hazard ClassGHS ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 3Chemical-resistant gloves, lab coat/gown, arm sleeves.
Acute Toxicity, Dermal Category 3Chemical-resistant gloves (double-gloving recommended), lab coat/gown.[3]
Acute Toxicity, Inhalation Category 3Approved respirator (N95 or higher), use in a ventilated hood.
Eye Contact N/AANSI-approved safety goggles or face shield.

Occupational Exposure Limits: As of the latest safety data sheets, no official occupational exposure limit values have been established for this compound. Therefore, it is crucial to handle it with a high degree of caution, always assuming the potential for hazardous exposure and minimizing contact.

Operational Plan: Handling this compound

This section outlines the step-by-step procedures for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. If compromised, follow spill procedures immediately.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] The storage location should be secure and accessible only to authorized personnel.[2]

Preparation and Handling
  • Engineering Controls: All handling of this compound powder should occur within a certified chemical fume hood or a similar ventilated enclosure to avoid dust formation.

  • Personal Protective Equipment (PPE): Before handling, don the required PPE as specified in the table above. This includes a lab coat or gown, double gloves, and safety goggles.[1][3] An approved respirator is necessary when handling the powder outside of a ventilated enclosure.

  • Weighing and Aliquoting: Use non-sparking tools and handle the powder carefully to prevent it from becoming airborne. Clean all equipment and the work surface thoroughly after use.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2]

Disposal Plan
  • Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and containers, must be collected in a designated, sealed hazardous waste container.

  • Disposal Method: Do not dispose of this compound or its waste in standard trash or down the drain.[1] It must be disposed of through an approved hazardous waste disposal plant.[2]

  • Decontamination: All non-disposable equipment should be decontaminated using appropriate procedures before being removed from the work area.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal DonPPE Don Appropriate PPE PrepWorkspace Prepare Ventilated Workspace DonPPE->PrepWorkspace Weighthis compound Weigh and Handle this compound PrepWorkspace->Weighthis compound PerformExperiment Perform Experiment Weighthis compound->PerformExperiment Decontaminate Decontaminate Workspace & Equipment PerformExperiment->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose via Approved Vendor SegregateWaste->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE End End DoffPPE->End Start Start Start->DonPPE

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency Procedures: Spills and Exposure
  • Spill Response:

    • Evacuate: Immediately clear the area of all personnel.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Prevent the spread of the powder. Avoid creating dust.

    • PPE: Don a full set of PPE, including a respirator, before re-entering the area.

    • Clean-up: Carefully collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum). Place the collected material and all cleaning supplies into a sealed hazardous waste container.

    • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

G This compound Emergency Response cluster_spill Spill cluster_exposure Personal Exposure Spill_Evacuate Evacuate Area Spill_PPE Don Full PPE (incl. Respirator) Spill_Evacuate->Spill_PPE Spill_Clean Clean Spill (Avoid Dust) Spill_PPE->Spill_Clean Spill_Dispose Dispose of as Hazardous Waste Spill_Clean->Spill_Dispose Exposure_Remove Remove from Source Exposure_FirstAid Administer First Aid Exposure_Remove->Exposure_FirstAid Exposure_Medical Seek Immediate Medical Attention Exposure_FirstAid->Exposure_Medical Start Emergency Event Spill Spill Occurs Start->Spill Type of Event Exposure Exposure Occurs Start->Exposure Type of Event Spill->Spill_Evacuate Exposure->Exposure_Remove

Caption: Emergency response plan for this compound incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenoxicam
Reactant of Route 2
Reactant of Route 2
Tenoxicam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.